E3 ligase Ligand-Linker Conjugate 34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H33N5O6 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)29-10-8-28(9-11-29)13-16-14-30(15-16)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33) |
InChI Key |
QEYROCVCLVMJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CRBN-Recruiting E3 Ligase Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This guide focuses on the core mechanism of action and analytical evaluation of PROTACs synthesized from E3 ligase ligand-linker conjugates that recruit Cereblon (CRBN), a widely utilized E3 ligase substrate receptor.
Using "E3 ligase Ligand-Linker Conjugate 34," a representative conjugate of the CRBN ligand thalidomide (B1683933) and a chemical linker, as a foundational concept, this document will explore the complete mechanism of action.[1] This involves the formation of a key ternary complex, subsequent polyubiquitination of the target protein, and its ultimate degradation by the proteasome. We will use the well-characterized, CRBN-recruiting BRD4 degrader ARV-825 as a primary exemplar to provide concrete quantitative data and detailed experimental protocols for the robust evaluation of this class of molecules.
Introduction to E3 Ligase Ligand-Linker Conjugates
An E3 ligase ligand-linker conjugate is a crucial synthetic intermediate in the creation of a PROTAC. It consists of a moiety that binds to an E3 ubiquitin ligase, attached to a chemical linker which has a reactive functional group.[1] This allows for the straightforward conjugation of a second ligand designed to bind a specific protein of interest (POI).
"this compound" is a cataloged example of such a molecule, containing the thalidomide scaffold which is known to bind to the E3 ligase Cereblon (CRBN).[1] By attaching a POI-binding ligand to this conjugate, a complete PROTAC is formed. The nature of the E3 ligase ligand, the linker, and the POI ligand all critically influence the efficacy, selectivity, and physicochemical properties of the final PROTAC degrader.
Core Mechanism of Action: The PROTAC Cycle
The mechanism of action for a PROTAC derived from a CRBN ligand-linker conjugate is a catalytic cycle that results in the degradation of a target protein.
-
Ternary Complex Formation : The PROTAC molecule, being bifunctional, simultaneously binds to the target protein (e.g., BRD4) and the CRBN E3 ligase. This forms a crucial POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are paramount for downstream efficacy and are influenced by cooperative interactions between the proteins, induced by the PROTAC.[2][]
-
Ubiquitination : The formation of the ternary complex brings the target protein into close proximity to the E3 ligase machinery. This proximity induces the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[4]
-
Polyubiquitination : A chain of ubiquitin molecules is built upon the initial ubiquitin tag. This polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome.
-
Proteasomal Degradation : The proteasome recognizes, unfolds, and degrades the polyubiquitinated target protein into small peptides.
-
Recycling : The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling it to act catalytically and induce the degradation of multiple target protein molecules.[5]
Quantitative Data Presentation
The efficacy of a PROTAC is defined by several key quantitative parameters. The data below for the CRBN-based degrader ARV-825 and the VHL-based degrader MZ1 , both targeting BRD4, are presented for comparison.
Table 1: Binary Binding Affinities (Kd) This table shows the dissociation constant (Kd), a measure of binding affinity, of the PROTAC to its isolated target protein and E3 ligase. Lower values indicate stronger binding.
| PROTAC | Target Protein | Binding Domain | Kd (nM) | E3 Ligase Recruited | E3 Ligase Kd (nM) | Reference(s) |
| ARV-825 | BRD4 | BD1 | 90 | CRBN | ~3000 | [5][6] |
| BRD4 | BD2 | 28 | [5][6] | |||
| MZ1 | BRD4 | BD2 | 15 | VHL | 66 | [7] |
| BRD2 | BD2 | 33 | [4] | |||
| BRD3 | BD2 | 28 | [4] |
Table 2: Ternary Complex Formation and Cellular Degradation Potency This table includes the cooperativity factor (α), which measures how much the binding of one protein enhances binding of the other, and the cellular degradation potency (DC50) and maximum degradation (Dmax). A cooperativity factor > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest.
| PROTAC | Target Protein | Cell Line | Ternary Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-825 | BRD4 | Burkitt's Lymphoma (CA46) | Not Reported | < 1 | >95% | [1][8] |
| dBET6 | BRD4 | HEK293T | Not Reported | 6 | 97% | |
| MZ1 | BRD4 (BD2) | H661 | 7 | 8 | >95% (at 100 nM) | [2] |
| BRD2 (BD2) | HeLa | 0.8 | >1000 | Inefficient | [4] | |
| BRD3 (BD2) | HeLa | 1.1 | >1000 | Inefficient | [4] |
Experimental Protocols
Evaluating the mechanism of action of a PROTAC requires a suite of biophysical, biochemical, and cellular assays.
Ternary Complex Formation and Stability Assays
5.1.1 Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binary (PROTAC-protein) and ternary (POI-PROTAC-E3) interactions, and to calculate the cooperativity factor (α).[9][10]
-
Methodology:
-
Sample Preparation: Prepare purified proteins (e.g., BRD4 bromodomain, CRBN-DDB1 complex) and the PROTAC in an identical, degassed buffer to minimize heats of dilution. A typical starting concentration is 10-20 µM for the protein in the sample cell and 10-20 times higher for the titrant in the syringe.[11]
-
Binary Titrations:
-
To measure PROTAC binding to the E3 ligase (Kd1), titrate the PROTAC into the E3 ligase solution in the sample cell.
-
To measure PROTAC binding to the target protein (Kd2), titrate the PROTAC into the target protein solution.
-
-
Ternary Titration:
-
To measure the apparent Kd for the ternary complex, pre-saturate the E3 ligase solution in the sample cell with an excess of the target protein.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
-
Data Analysis: Integrate the heat peaks from each injection and fit the data to a one-site binding model to determine Kd, ΔH, and n. Calculate the cooperativity factor using the formula: α = Kd1 / Kd,ternary .[9]
-
5.1.2 Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time kinetics (association rate, ka; dissociation rate, kd) and affinity (Kd) of binary and ternary complex formation.[12][13]
-
Methodology:
-
Surface Preparation: Immobilize one protein component (e.g., the CRBN-DDB1 E3 ligase complex) onto a sensor chip surface via amine coupling or affinity capture (e.g., His-tag).[14]
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the kinetics and affinity of the PROTAC-E3 interaction.
-
Ternary Interaction Analysis: To measure ternary complex formation, inject a mixture of a constant, saturating concentration of the target protein (e.g., BRD4) along with a series of concentrations of the PROTAC over the E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd for both binary and ternary interactions. The half-life (t½) of the ternary complex can be calculated as ln(2)/kd.[13]
-
In Vitro Ubiquitination Assay
-
Objective: To directly measure the PROTAC's ability to induce polyubiquitination of the target protein in a reconstituted biochemical system.
-
Methodology:
-
Reaction Setup: Combine purified components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the CRBN-DDB1-CUL4A-RBX1 E3 ligase complex, the target protein, ubiquitin, and ATP.
-
Initiation: Add the PROTAC (e.g., 1-10 µM) or a vehicle control (DMSO) to initiate the reaction. Include controls lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on the complete system.
-
Incubation and Quenching: Incubate the reaction at 37°C for 30-90 minutes. Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
A successful reaction will show a ladder of high-molecular-weight bands above the unmodified target protein, corresponding to mono- and poly-ubiquitinated species.
-
-
Cellular Protein Degradation Assay (Western Blot)
-
Objective: To quantify the reduction of target protein levels in cells following PROTAC treatment and determine the DC50 and Dmax values.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against the target protein. Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.
-
Conclusion
The development of PROTACs using CRBN-recruiting E3 ligase ligand-linker conjugates has opened new avenues for therapeutic intervention, enabling the targeted destruction of previously "undruggable" proteins. A thorough understanding of the PROTAC mechanism of action—from the critical formation of the ternary complex to the final degradation of the target—is essential for the rational design and optimization of these powerful molecules. The quantitative methods and detailed experimental protocols outlined in this guide, using well-vetted examples like ARV-825, provide a robust framework for researchers to characterize novel degraders, ensuring a comprehensive evaluation of their binding properties, mechanism, and cellular efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aragen.com [aragen.com]
What is the composition of E3 ligase Ligand-Linker Conjugate 34?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the composition, properties, and functional context of E3 Ligase Ligand-Linker Conjugate 34, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Composition and Properties
This compound is a heterobifunctional molecule designed to serve as a precursor for PROTACs. It comprises a specific E3 ligase ligand connected to a chemical linker, which provides a reactive handle for conjugation to a target protein ligand.
E3 Ligase Ligand: Thalidomide Derivative
The conjugate incorporates a derivative of Thalidomide as the E3 ligase ligand. This moiety specifically binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By recruiting the CRBN complex, PROTACs derived from this conjugate can induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Linker Moiety
The linker component is a complex, non-PEGylated structure featuring both azetidine (B1206935) and piperazine (B1678402) rings. The piperazine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal a secondary amine, which serves as the conjugation point for a ligand targeting a protein of interest. The specific structure of the linker is designed to provide an appropriate length and spatial orientation to facilitate the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-Piperazinecarboxylic acid, 4-[[1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-azetidinyl]methyl]-, 1,1-dimethylethyl ester[1] |
| CAS Number | 2682113-65-9[2][3] |
| Molecular Formula | C₂₆H₃₃N₅O₆[1] |
| Molecular Weight | 511.57 g/mol [1] |
| SMILES String | O=C1NC(CCC1N2C(C3=C(C=CC(N4CC(C4)CN5CCN(CC5)C(OC(C)(C)C)=O)=C3)C2=O)=O)=O[4] |
Diagrams and Visualizations
Chemical Structure
The following diagram illustrates the chemical structure of this compound, highlighting its core components.
Mechanism of Action: PROTAC Signaling Pathway
Once conjugated to a target protein ligand, the resulting PROTAC utilizes the cellular ubiquitin-proteasome system to induce targeted protein degradation. The general signaling pathway is depicted below.
Experimental Workflow
The following diagram outlines a typical experimental workflow for synthesizing a PROTAC using Conjugate 34 and subsequently evaluating its efficacy.
Experimental Protocols
A detailed, publicly available, step-by-step synthesis protocol for this compound (CAS 2682113-65-9) is not readily found in the scientific literature. However, the synthesis would follow established principles of organic chemistry. Below is a generalized, representative protocol for the final steps of creating a PROTAC from such a conjugate.
Representative Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes the deprotection of the Boc group on Conjugate 34 and subsequent amide coupling with a carboxylic acid-functionalized ligand for a protein of interest (POI-Ligand-COOH).
Step 1: Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting TFA salt of the deprotected amine can be used directly or after purification.
Step 2: Amide Coupling
-
Activation of Carboxylic Acid: In a separate flask, dissolve the POI-Ligand-COOH (1.0-1.2 eq) and a peptide coupling agent (e.g., HATU, 1.2 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2-3 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the deprotected linker-amine TFA salt (1.0 eq) and additional DIPEA (1-2 eq) in DMF to the activated ester mixture.
-
Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the formation of the PROTAC product by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous solutions (e.g., saturated NaHCO₃, brine). Dry the organic layer, concentrate, and purify the crude product using flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.
Protocol: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the key steps to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.[5]
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with various concentrations of the synthesized PROTAC (typically in a nanomolar to micromolar range) for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal protein loading.[5]
-
SDS-PAGE and Transfer: Normalize the protein samples and denature them by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4 °C.
-
Wash the membrane and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash again and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[5]
References
A Technical Guide to the Role of CRBN Ligand-Linker Conjugates in E3 Ligase Recruitment for Targeted Protein Degradation
Introduction
The field of targeted protein degradation (TPD) has introduced a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to complete protein elimination. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS). PROTACs consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][2]
This guide focuses on a critical component in the synthesis of many PROTACs: the E3 ligase ligand-linker conjugate. Specifically, it will explore the role and function of conjugates that recruit the Cereblon (CRBN) E3 ligase, using "E3 ligase Ligand-Linker Conjugate 34"—a molecule comprising the CRBN ligand thalidomide (B1683933) and a linker—as a representative example for this class of chemical tools.[3] These conjugates serve as foundational building blocks, enabling the rapid synthesis of PROTACs to degrade a wide array of disease-causing proteins.[4][5]
Core Mechanism: Hijacking the CRL4-CRBN Complex
The primary function of a CRBN ligand-linker conjugate, once incorporated into a full PROTAC molecule, is to recruit the CRL4-CRBN E3 ubiquitin ligase complex.[6] This complex is a key component of the UPS. The PROTAC molecule acts as a molecular bridge, inducing proximity between the target protein and CRBN.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein, releasing the PROTAC to engage in another catalytic cycle.[2][8]
The Role of the CRBN Ligand (Thalidomide Moiety)
The CRBN-recruiting component of the conjugate is typically derived from immunomodulatory imide drugs (IMiDs), such as thalidomide or its analogs, lenalidomide (B1683929) and pomalidomide.[9][10] The thalidomide moiety in Conjugate 34 binds specifically to a pocket in the thalidomide-binding domain of the CRBN protein.[9] This interaction is crucial as it anchors the entire CRL4-CRBN E3 ligase complex to the PROTAC. While effective, the use of IMiD-based ligands can sometimes lead to off-target degradation of CRBN's natural "neosubstrates," a factor that must be considered during drug development.[10] The point of linker attachment on the CRBN ligand is critical to maintain high-affinity binding to CRBN while allowing the linker to project outwards towards the target protein ligand.[5]
The Role of the Linker
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex (Target Protein-PROTAC-CRBN).[11][12] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which can enhance the stability of the ternary complex and the efficiency of ubiquitination.[7] Suboptimal linker design can lead to steric clashes, preventing the formation of a productive complex, or result in the "hook effect," where high concentrations of the PROTAC favor binary complex formation over the required ternary complex, reducing degradation efficacy.[8][13]
Quantitative Data in PROTAC Characterization
While specific data for "this compound" is not publicly available, the following tables present illustrative quantitative data for typical CRBN-based PROTACs to demonstrate how these molecules are evaluated.
Table 1: Illustrative Binary Binding Affinities Binary binding affinity measures the interaction between the PROTAC and its individual partners. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) are commonly used.[13][14]
| PROTAC Component | Binding Partner | Illustrative Kd (nM) | Measurement Technique |
| PROTAC A (CRBN Ligand Moiety) | Recombinant CRBN/DDB1 | 1500 - 4500 | ITC / SPR[12] |
| PROTAC A (Target Ligand Moiety) | Target Protein X | 5 - 50 | FP / SPR[12] |
Table 2: Illustrative Cellular Degradation Performance Cellular assays determine the potency and efficacy of the PROTAC in a biological context. DC₅₀ represents the concentration required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of degradation achieved.[10][15]
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (hours) |
| PROTAC A | Cancer Cell Line 1 | 10 | >90 | 24 |
| PROTAC B | Cancer Cell Line 2 | 50 | 85 | 16 |
Key Experimental Protocols
Characterizing a PROTAC synthesized from a CRBN ligand-linker conjugate involves a series of biochemical and cellular assays to confirm its mechanism of action.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for CRBN Binding
This assay measures the ability of a PROTAC to bind to the CRBN E3 ligase complex by competing with a known fluorescent probe.[10][14]
-
Reagents: Recombinant DDB1/CRBN protein complex, a fluorescently-labeled thalidomide probe (e.g., FITC-thalidomide), assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4), test PROTAC.
-
Procedure:
-
Prepare a series of dilutions of the test PROTAC in assay buffer.
-
In a microplate, add the DDB1/CRBN protein complex (e.g., 100 nM final concentration) and the fluorescent probe (e.g., 8 nM final concentration).
-
Add the diluted test PROTAC or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: A decrease in polarization signal indicates displacement of the fluorescent probe by the PROTAC. The data is plotted as percent inhibition versus PROTAC concentration to calculate an IC₅₀ value.
Protocol 2: Western Blotting for Quantifying Target Degradation
This is the most common method to directly measure the reduction in target protein levels within cells following PROTAC treatment.[13][16]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The target protein signal is normalized to the loading control, and the results are expressed as a percentage of the vehicle control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP provides evidence that the PROTAC induces a physical interaction between the target protein and CRBN within the cell.[14]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration (or DMSO control) for a short duration (e.g., 1-4 hours) to capture the transient ternary complex. Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (or CRBN) that is pre-conjugated to magnetic or agarose (B213101) beads.
-
Allow the antibody to bind its antigen overnight at 4°C.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the target protein and CRBN.
-
Data Analysis: The presence of a CRBN band in the sample immunoprecipitated with the target protein antibody (and vice-versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
Visualizations
Caption: Catalytic cycle of a CRBN-based PROTAC.
Caption: Experimental workflow for PROTAC characterization.
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ugent.be [ugent.be]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 5. CRBN Ligand-Linkers Conjugate Kits - Enamine [enamine.net]
- 6. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 34 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of E3 Ligase Ligand-Linker Conjugate 34 in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
This compound is a crucial building block in the synthesis of PROTACs that utilize the Cereblon (CRBN) E3 ubiquitin ligase.[2] CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex, is a well-validated target for PROTAC development.[1] this compound consists of a thalidomide-based ligand, which binds to CRBN, pre-conjugated to a linker.[2] This design streamlines the synthesis of PROTACs by providing a ready-to-use "E3 ligase handle" that can be chemically coupled to a ligand for a specific POI.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis protocol, its mechanism of action, and detailed experimental procedures for the characterization of PROTACs synthesized using this conjugate.
Core Components and Chemical Properties
This compound is composed of a thalidomide-derived moiety that serves as the CRBN ligand, attached to a chemical linker. The terminal end of the linker is designed for covalent attachment to a ligand targeting a protein of interest.
| Property | Value | Reference |
| Product Name | This compound | [2] |
| CAS Number | 2682113-65-9 | [2] |
| Molecular Formula | C26H33N5O6 | MedChemExpress |
| Molecular Weight | 511.57 g/mol | MedChemExpress |
| E3 Ligase Ligand | Thalidomide (B1683933) Derivative | [2] |
| Target E3 Ligase | Cereblon (CRBN) | [2] |
Note: Specific binding affinity data (e.g., Kd, IC50) for this compound to CRBN is not publicly available. However, thalidomide and its analogs are well-characterized CRBN binders.
Signaling Pathway: Cereblon-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC synthesized using this compound involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Experimental Protocols
Generalized Synthesis of a PROTAC Using this compound
The synthesis of a final PROTAC molecule involves the conjugation of this compound to a ligand for the protein of interest. The specific reaction will depend on the reactive functional group on the POI ligand. Below is a generalized protocol assuming the POI ligand has a nucleophilic amine for conjugation.
Materials:
-
This compound
-
Protein of Interest (POI) ligand with a reactive handle (e.g., primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reagents for workup (e.g., water, brine, organic solvent like ethyl acetate)
-
Materials for purification (e.g., silica (B1680970) gel for column chromatography, HPLC system)
-
Instruments for characterization (NMR, Mass Spectrometer)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the POI ligand (1.0 equivalent) and this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Addition of Base: To the reaction mixture, add DIPEA (2.0-3.0 equivalents) to act as a proton scavenger.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Evaluation of PROTAC-Induced Protein Degradation by Western Blot
Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[3]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal.[3]
Data Analysis: Determination of DC50 and Dmax
The data from the Western blot can be used to determine the potency (DC50) and efficacy (Dmax) of the PROTAC.
| Parameter | Definition | How to Determine |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Plot the percentage of remaining protein against the log concentration of the PROTAC and fit a dose-response curve. |
| Dmax | The maximum percentage of protein degradation achieved by the PROTAC. | The lowest plateau of the dose-response curve. |
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its pre-conjugated nature simplifies the synthetic process, allowing researchers to focus on the development and optimization of ligands for their protein of interest. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of novel PROTACs, facilitating the exploration of targeted protein degradation as a therapeutic strategy. While specific quantitative data for this particular conjugate is not widely available, the principles and methods described herein are broadly applicable to the development of thalidomide-based degraders.
References
A Technical Guide to Targeted Protein Degradation Using Pre-made Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the potential for a more profound and durable biological effect by removing the target protein entirely. This guide provides an in-depth technical overview of the core principles, experimental methodologies, and data analysis involved in utilizing pre-made conjugates for targeted protein degradation, with a focus on Proteolysis-Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYTACs).
Core Concepts of Targeted Protein Degradation
Pre-made conjugates are bifunctional molecules designed to bring a target protein into close proximity with a component of the cellular degradation machinery. This induced proximity triggers the degradation of the target protein.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional small molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a linker that connects the two ligands.[1] The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules.[2]
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are designed to degrade extracellular and membrane-associated proteins by directing them to the lysosome.[3] LYTACs consist of a ligand that binds to the target protein (often an antibody or a smaller targeting moiety) and a ligand that binds to a lysosome-shuttling receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR).[3][4] This binding facilitates the internalization of the target protein and its subsequent degradation within the lysosome.[4]
Degrader-Antibody Conjugates (DACs)
To enhance the tissue and cell-type specificity of PROTACs, they can be conjugated to monoclonal antibodies that target specific cell surface antigens. These degrader-antibody conjugates (DACs) combine the catalytic protein degradation of PROTACs with the targeting precision of antibodies, offering a promising strategy for cancer therapy and other diseases.[5]
Quantitative Data on Pre-made Conjugates
The efficacy of protein degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to degrade 50% of the target protein, and the maximum percentage of degradation (Dmax).[6]
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | CRBN | MV4;11 | 8 nM | >95 | [7] |
| MZ1 | VHL | HeLa | 26 nM | ~90 | [8] |
| ARV-825 | CRBN | RS4;11 | <1 nM | >90 | [9] |
| dBET6 | CRBN | HepG2 | IC50: 16 nM | Not specified | [10] |
| PROTAC 1 | CRBN | Burkitt's lymphoma (BL) cells | < 1 nM | >90% | [11] |
| PROTAC 4 | CRBN | MV-4-11, MOLM-13, RS4;11 | pM range | Not specified | [11] |
| PROTAC 17 | VHL | Not specified | Low nM range | >90% | [11] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and treatment time.[11]
Table 2: Efficacy of LYTAC-mediated EGFR Degradation
| LYTAC Conjugate | Cell Line | Degradation | Reference |
| Cetuximab-M6Pn (long) | HeLa | >70% | [4] |
| Cetuximab-M6Pn (short) | HeLa | >70% | [4] |
| Ctx-GalNAc | HEP3B | Significant | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize pre-made protein degraders.
Protocol 1: Synthesis of a PROTAC via Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and efficient method for PROTAC synthesis.[13] This protocol provides a general strategy.
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand
-
Copper(I) catalyst (e.g., copper(I) iodide)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand in DMF.
-
Add DIPEA to the reaction mixture.
-
Add the copper(I) catalyst to initiate the click reaction.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Western Blot Analysis of Target Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following treatment with a degrader.[14][15]
Materials:
-
Cell line expressing the target protein
-
PROTAC or LYTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[15]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Antibody Incubation: Block the membrane and then incubate it with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from the dose-response curves.[9]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).[4][9]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC compound
-
Donor-labeled antibody (e.g., Tb-anti-GST)
-
Acceptor-labeled antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution containing the tagged POI and the tagged E3 ligase complex in the assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex, often resulting in a characteristic bell-shaped curve.[4]
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of binary and ternary complex formation in real-time.[16]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the POI and flow the mixture over the immobilized E3 ligase to measure the ternary complex formation kinetics.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α).[16]
Protocol 5: Cell Viability Assay (MTT/CellTiter-Glo)
These assays are used to assess the cytotoxic or anti-proliferative effects of the protein degrader on cultured cells.[13][17]
Materials:
-
Cell line of interest
-
PROTAC or LYTAC compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and treat with a range of degrader concentrations for a specified period (e.g., 72 hours).[18]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm.[19]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of protein degradation is crucial for evaluating the therapeutic potential of a degrader.
BRD4 Degradation Signaling Pathway
BRD4 is an epigenetic reader protein that plays a key role in the transcription of oncogenes like c-MYC.[20] Degradation of BRD4 by PROTACs leads to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[8][20] The degradation of BRD4 can also impact other signaling pathways, such as the JAK/STAT pathway.[21]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
LYTAC-mediated EGFR Degradation Pathway
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the PI3K-Akt and MAPK pathways, promoting cell proliferation and survival. LYTAC-mediated degradation of EGFR removes the receptor from the cell surface, leading to the attenuation of these downstream signals.[4]
Caption: LYTAC-mediated degradation of EGFR and its impact on downstream signaling.
Experimental Workflow for PROTAC Characterization
A typical workflow for the characterization of a novel PROTAC involves a series of in vitro and cell-based assays to assess its binding, degradation efficacy, and cellular effects.
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
Targeted protein degradation using pre-made conjugates like PROTACs and LYTACs represents a paradigm shift in drug discovery. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols necessary for researchers to design, synthesize, and evaluate these novel therapeutic agents. As our understanding of the underlying biology and chemistry of TPD continues to grow, we can expect the development of even more potent, selective, and effective degraders for a wide range of diseases.
References
- 1. sbgn.github.io [sbgn.github.io]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]
- 21. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
Introduction to Cereblon-based PROTAC development
An In-depth Technical Guide to the Development of Cereblon-Based PROTACs
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a target protein.[1][2] This approach offers several advantages, including the ability to target proteins previously considered "undruggable," overcome resistance mechanisms associated with traditional inhibitors, and act catalytically, requiring only substoichiometric amounts to achieve a therapeutic effect.[3][4][5]
A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] By simultaneously binding the target protein and an E3 ligase, the PROTAC forms a ternary complex, which brings the target into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][7]
The Role of Cereblon (CRBN) in PROTAC Development
Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) has emerged as one of the most widely used for PROTAC development.[8][9] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[3][8] Its prominence in the field is largely due to the availability of well-characterized, potent, and cell-permeable small molecule ligands, namely the immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[9][10][11] These ligands have favorable drug-like properties, making them excellent starting points for PROTAC design.[12]
Mechanism of Action of a Cereblon-Based PROTAC
The catalytic cycle of a CRBN-based PROTAC involves several distinct steps, leading to the selective degradation of a target protein.
-
Binary Complex Formation : The PROTAC molecule, circulating within the cell, can independently bind to either the target Protein of Interest (POI) or the Cereblon (CRBN) E3 ligase, forming two distinct binary complexes.[13]
-
Ternary Complex Formation : The crucial step is the formation of a stable ternary complex, bringing together the POI, the PROTAC, and the CRBN-CRL4 E3 ligase complex.[14][15] The stability and conformation of this complex are critical for degradation efficiency and are heavily influenced by the linker design and the specific interactions between the POI and CRBN.[16][17]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[2]
-
Recycling : The proteasome degrades the target protein into small peptides. The PROTAC molecule and the CRBN complex are released and can participate in further catalytic cycles of degradation.[1][2]
Core Components and Design Principles
The successful design of a potent and selective CRBN-based PROTAC requires careful optimization of its three constituent parts.
-
Target-Binding Ligand (Warhead) : This component provides specificity by binding to the intended POI. The choice of warhead is critical, and its binding affinity for the target does not always directly correlate with the degradation efficiency of the final PROTAC.[14] The exit vector, or the point where the linker is attached, must be carefully chosen to avoid disrupting target engagement and to allow for productive ternary complex formation.[17]
-
Cereblon E3 Ligase Ligand : For CRBN-based PROTACs, these are typically derivatives of thalidomide, pomalidomide, or lenalidomide.[11] While effective, these IMiD-based ligands are known to be unstable under certain conditions and can induce the degradation of endogenous CRBN neosubstrates (e.g., IKZF1, IKZF3), which can lead to off-target effects.[10][18] Research is ongoing to develop novel, more stable CRBN binders with improved selectivity profiles.[10][11]
-
Linker : The linker is arguably the most critical and challenging component to optimize. It connects the two ligands and its properties—length, rigidity, and chemical composition—dictate the geometry and stability of the ternary complex.[17][19] There is no universal linker; it must be empirically optimized for each POI-ligase pair.[20] Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, often incorporating rigid moieties like piperazine (B1678402) or triazole rings to control conformation.[9][21]
PROTAC Development and Validation Workflow
The discovery of a potent and selective PROTAC follows a structured, multi-step workflow that progresses from initial design and synthesis through rigorous biochemical and cellular validation.[22]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 34: A VHL-Based PROTAC for Targeted CDK6 Degradation
This technical guide provides a comprehensive overview of a specific von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC), designated as PROTAC 34. This molecule is designed for the targeted ubiquitination and subsequent proteasomal degradation of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle and a target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the application of targeted protein degradation.
Core Concepts and Mechanism of Action
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2][3][4] They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][4]
PROTAC 34 is a VHL-based degrader, meaning it utilizes a ligand that specifically recruits the VHL E3 ubiquitin ligase.[1][5] Its mechanism of action involves the formation of a ternary complex between CDK6, PROTAC 34, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to CDK6. The polyubiquitinated CDK6 is then recognized and degraded by the proteasome.
Signaling Pathway: PROTAC 34-Induced CDK6 Degradation
Caption: Mechanism of PROTAC 34-induced CDK6 degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the VHL-based PROTAC 34 that selectively degrades CDK6. This data is derived from studies conducted in MM.1S cells.[1]
| Parameter | Value | Cell Line | Conditions | Source |
| DC₅₀ (CDK6) | ~50 nM | MM.1S | 16-hour treatment | [1] |
| Dₘₐₓ (CDK6) | >90% | MM.1S | 16-hour treatment | [1] |
| Selectivity | Selective for CDK6 over CDK4 | MM.1S | 16-hour treatment | [1] |
-
DC₅₀ : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocols
Detailed methodologies for the characterization of PROTAC 34 are provided below. These protocols are based on the reported experimental conditions.[1]
Cell Culture and Treatment
-
Cell Line: MM.1S (human multiple myeloma cell line).
-
Culture Medium: Standard RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
PROTAC Treatment: For degradation studies, MM.1S cells are treated with varying concentrations of PROTAC 34 for a specified duration (e.g., 16 hours). A vehicle control (e.g., DMSO) is run in parallel.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the levels of CDK6 and other proteins of interest following treatment with PROTAC 34.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against CDK6, CDK4, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and target protein levels are normalized to the loading control.
Mechanistic Validation Assays
These experiments are crucial to confirm that the observed degradation is dependent on the VHL E3 ligase and the proteasome.
-
VHL Competition Assay: MM.1S cells are co-treated with PROTAC 34 (at a concentration near its DC₅₀) and a 100-fold excess of a VHL ligand (e.g., VH298). A rescue of CDK6 degradation indicates that the PROTAC's activity is VHL-dependent.[1]
-
Proteasome Inhibition Assay: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) before the addition of PROTAC 34. The inhibition of CDK6 degradation confirms the involvement of the proteasome.[1]
-
Neddylation Inhibition Assay: Cells are pre-treated with a neddylation inhibitor (e.g., MLN4924), which inactivates Cullin-RING E3 ligases. Prevention of CDK6 degradation demonstrates the requirement of a functional CRL2^VHL complex.[1]
Experimental Workflow for PROTAC 34 Characterization
Caption: Workflow for characterizing PROTAC 34's activity.
Concluding Remarks
The VHL-based PROTAC 34 serves as a potent and selective degrader of CDK6.[1] The methodologies and data presented in this guide provide a framework for its evaluation and potential application in research and drug development. The key to validating such a molecule lies in rigorous experimental design, including appropriate controls to confirm its specific, on-target mechanism of action. The principles outlined here are broadly applicable to the characterization of other PROTAC molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Proteolysis-Targeting Chimeras (PROTACs) and E3 Ligase Recruitment
Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of target proteins. This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs). This guide provides a detailed examination of the fundamental principles of PROTACs, their mechanism of action, the critical role of E3 ubiquitin ligases, and the key experimental methodologies used to characterize these novel molecules.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a therapeutic strategy that eliminates disease-causing proteins rather than merely inhibiting them.[1][2] This approach offers several advantages over traditional inhibitors, including the potential to target proteins previously considered "undruggable," the ability to act catalytically, and the potential for more profound and durable pharmacological effects.[3][4] The most prominent technology in this field is the Proteolysis-Targeting Chimera (PROTAC).
A PROTAC is a heterobifunctional molecule composed of three key components:
-
A ligand for a Protein of Interest (POI): This "warhead" binds specifically to the target protein slated for degradation.[5]
-
A ligand for an E3 Ubiquitin Ligase: This moiety recruits a component of the cell's protein disposal machinery.[6]
-
A chemical linker: This connects the two ligands, and its length, composition, and attachment points are critical for optimal activity.[][8]
The PROTAC Mechanism of Action: Ternary Complex Formation
The core function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[] This process is centered around the formation of a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[10][11] The stability and conformation of this complex are paramount for the subsequent steps of the degradation cascade.[]
The overall mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity.[12]
-
Ubiquitination: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[13]
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.[13][14]
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI, unfolds it, and degrades it into small peptides.[15][16]
-
Recycling: The PROTAC molecule is then released and can engage in another catalytic cycle of degradation.[4]
E3 Ligase Recruitment: The Engine of Degradation
The specificity and efficiency of PROTACs are heavily dependent on the recruitment of an appropriate E3 ubiquitin ligase. The human genome encodes over 600 E3 ligases, but only a handful have been successfully hijacked for targeted protein degradation due to the availability of high-affinity, cell-permeable ligands.[1][6]
The Ubiquitin-Proteasome System (UPS)
The UPS is a major pathway for controlled protein degradation in eukaryotic cells.[14] It involves a three-step enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[17]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[17]
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to the substrate.[16][17]
Commonly Recruited E3 Ligases
The two most widely used E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[1][12]
-
Cereblon (CRBN): CRBN is a substrate receptor for the Cullin-4-RING E3 ligase complex (CRL4^CRBN^).[6][18] Ligands for CRBN are derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[19] The binding of these ligands alters the substrate specificity of CRBN, enabling the recruitment of target proteins for degradation.[20]
-
von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[21] Under normal oxygen conditions, VHL recognizes and targets the hypoxia-inducible factor-1α (HIF-1α) for degradation. Potent, small-molecule ligands have been developed that mimic the HIF-1α binding motif, allowing VHL to be effectively recruited by PROTACs.[22][23]
The choice between CRBN and VHL can depend on factors like their expression levels in target tissues and the desired degradation profile.[12][24]
Quantitative Assessment of PROTAC Activity
The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[25][26] These values are typically determined by generating a dose-response curve from a Western blot or other quantitative protein assay.[27]
Table 1: Representative PROTAC Degradation Parameters
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| MZ1 | BRD4 | VHL | HeLa | ~5 | >90 | [1][27] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >95 | [12] |
| Compound 14a | CRBN (Self-degradation) | VHL | HeLa | 200 | >90 | [12] |
| KRAS G12D Degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 |[25] |
Note: Values are approximate and can vary based on experimental conditions.
Table 2: Representative Biophysical Binding Data
| Molecule | Binding Partner 1 | Binding Partner 2 | Technique | Affinity (KD) | Reference |
|---|---|---|---|---|---|
| MZ1 | BRD4BD2 | - | SPR | 1 nM | [28][29] |
| MZ1 | VHL Complex | - | SPR | 29 nM | [28][29] |
| VHL Complex | MZ1:BRD4BD2 | Ternary Complex | ITC | 4 nM | [28] |
| BRD-5110 | PPM1D | - | SPR | 1 nM | [28][29] |
| BRD-5110 | CRBN (truncated) | - | SPR | ~3 µM |[28][29] |
Key Experimental Protocols
A multi-faceted approach is required to validate the mechanism of action and efficacy of a PROTAC.
Western Blot for Protein Degradation
This is the foundational assay to measure changes in target protein levels.[2]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 16-24 hours).[2]
-
Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[27]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize the data.[2][27]
-
Detection and Analysis: Add an ECL substrate and visualize protein bands. Quantify band intensities using densitometry software.[2] Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.[27]
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a biophysical technique used to measure the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex interactions in real-time.[28][29]
Methodology for Ternary Complex Analysis:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[30]
-
Binary Interaction: Inject the PROTAC molecule at various concentrations over the E3 ligase surface to determine the binary binding affinity.
-
Ternary Interaction: To measure ternary complex formation, inject the second protein partner (the POI) pre-incubated with varying concentrations of the PROTAC.[30]
-
Data Analysis: An increase in the binding response compared to the POI or PROTAC alone indicates the formation of the ternary complex. Global fitting of the sensorgram data is used to calculate kinetic and affinity constants.[30] The cooperativity (α) of the complex can be calculated by comparing the binary and ternary affinities.[4]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, enthalpy ΔH, entropy ΔS) of the interaction.[28][31]
Methodology:
-
Sample Preparation: Place one binding partner (e.g., the E3 ligase) in the sample cell and the other binding partner (e.g., the POI pre-saturated with the PROTAC) in the injection syringe.[28]
-
Titration: Perform a series of small injections of the syringe solution into the sample cell.
-
Data Acquisition: A detector measures the minute temperature changes after each injection, generating a binding isotherm.
-
Data Analysis: The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the ternary complex formation.[31] This can reveal whether the interaction is enthalpically or entropically driven.
Conclusion
PROTAC technology offers a powerful and innovative approach to drug discovery by co-opting the cell's natural protein degradation machinery. A deep understanding of the principles of ternary complex formation, the strategic recruitment of E3 ligases like CRBN and VHL, and the application of a rigorous suite of quantitative and biophysical assays are essential for the successful design and optimization of these next-generation therapeutics. The continued exploration of new E3 ligases and the refinement of linker technology will further expand the potential of this modality to address a wide range of human diseases.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. lifesensors.com [lifesensors.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 29. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 31. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Conjugation of a Warhead to E3 Ligase Ligand-Linker Conjugate 34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. "E3 Ligase Ligand-Linker Conjugate 34" is a key building block for the synthesis of PROTACs, specifically a subset known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This conjugate incorporates a high-affinity ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase and a flexible linker, facilitating the recruitment of the cellular degradation machinery to a protein of interest.
This document provides a detailed protocol for the conjugation of a warhead to this compound, along with methods for the characterization and evaluation of the resulting PROTAC.
Principle of Action: The SNIPER Pathway
SNIPERs function by inducing proximity between the target protein and the IAP E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the target protein. This event-driven, catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Warhead to this compound
This protocol assumes that this compound possesses a terminal primary amine on the linker, a common feature for such building blocks. The conjugation is achieved via the formation of a stable amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Warhead with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Warhead Activation:
-
Dissolve the carboxylic acid-containing warhead (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated warhead. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution of the E3 ligase conjugate.
-
Slowly add the activated warhead solution to the E3 ligase conjugate solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution and stirring for 30 minutes.
-
Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile/water) and purify the crude product by preparative RP-HPLC.
-
Collect the fractions containing the desired PROTAC molecule.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Illustrative Workflow:
Protocol 2: Characterization of the Final PROTAC
1. Purity and Identity Confirmation:
-
LC-MS Analysis:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., DMSO).
-
Analyze the sample using an LC-MS system equipped with a C18 column.
-
Confirm the purity of the compound by observing a single major peak in the chromatogram.
-
Verify the identity of the PROTAC by comparing the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.
-
-
NMR Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the successful conjugation of the warhead to the linker.
-
2. In Vitro Degradation Assay:
-
Western Blot Analysis:
-
Culture cells expressing the target protein of interest.
-
Treat the cells with varying concentrations of the newly synthesized PROTAC for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific to the target protein to visualize and quantify the extent of protein degradation.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization and evaluation of the newly synthesized PROTAC.
Table 1: Physicochemical Properties and Purity of the Synthesized PROTAC
| Parameter | Result | Method |
| Chemical Formula | CxHyNzOw | - |
| Molecular Weight ( g/mol ) | Calculated vs. Observed | Mass Spectrometry |
| Purity (%) | >95% | RP-HPLC (at 254 nm) |
| Solubility | e.g., >20 mg/mL in DMSO | Visual Inspection |
Table 2: In Vitro Degradation Efficacy of the PROTAC
| Parameter | Value | Cell Line |
| DC50 (nM) | e.g., 50 nM | e.g., MCF-7 |
| Dmax (%) | e.g., >90% | e.g., MCF-7 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Conclusion
This application note provides a comprehensive protocol for the successful conjugation of a warhead to this compound, enabling the synthesis of a potent IAP-recruiting PROTAC. The detailed methodologies for characterization and in vitro evaluation will allow researchers to assess the purity, identity, and degradation efficacy of their novel PROTAC molecules, thereby accelerating the development of new targeted protein degraders.
Application Notes and Protocols for Click Chemistry-Mediated PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Click Chemistry Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs).[1] These molecules typically consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."
Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, has emerged as a powerful tool for the modular and rapid synthesis of PROTACs.[][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction widely employed in PROTAC synthesis. This reaction forms a stable triazole ring, effectively ligating the two precursor fragments of the PROTAC molecule. The modular nature of click chemistry allows for the efficient generation of PROTAC libraries with diverse linkers, enabling the optimization of their degradation potency and selectivity.
Note on "Conjugate 34" : While the initial request specified "Conjugate 34," a thorough literature search revealed that "Conjugate 34" is also referred to as "PROTAC 34" or "Compound 28" in the context of natural product-derived PROTACs. However, detailed experimental protocols and quantitative data for the click chemistry-based synthesis of this specific conjugate are not publicly available. Therefore, this document provides detailed protocols and data for a well-characterized PROTAC targeting Bromodomain-containing protein 4 (BRD4), synthesized via the CuAAC click chemistry method, to serve as a representative example.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative BRD4-targeting PROTAC synthesized using click chemistry.
Table 1: Synthesis Reaction Yield
| PROTAC Compound | Click Chemistry Method | Reactants | Solvent | Catalyst | Yield (%) |
| BRD4-PROTAC-1 | CuAAC | JQ1-alkyne + Pomalidomide-azide | DMSO/t-BuOH/H₂O | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | 75 |
Table 2: In Vitro Degradation Performance
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC-1 | BRD4 | HeLa | 50 | >90 |
DC₅₀: Concentration required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a BRD4-targeting PROTAC by ligating an alkyne-functionalized JQ1 (a BRD4 inhibitor) with an azide-functionalized pomalidomide (B1683931) (an E3 ligase ligand) using a CuAAC reaction.
Materials:
-
JQ1-alkyne
-
Pomalidomide-azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Reactant Preparation:
-
Dissolve JQ1-alkyne (1 equivalent) in a minimal amount of DMSO.
-
Dissolve Pomalidomide-azide (1.1 equivalents) in a minimal amount of DMSO.
-
-
Reaction Setup:
-
In a round-bottom flask, combine the JQ1-alkyne and Pomalidomide-azide solutions.
-
Add a solvent mixture of t-BuOH and water (1:1 ratio).
-
Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water and add it to the reaction mixture.
-
Prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in deionized water and add it to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane).
-
-
Characterization:
-
Collect the fractions containing the pure product and concentrate them.
-
Confirm the identity and purity of the final PROTAC product by NMR and mass spectrometry.
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the procedure for assessing the degradation of BRD4 in a cell line treated with the synthesized PROTAC.
Materials:
-
HeLa cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Synthesized BRD4-PROTAC-1
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BRD4-PROTAC-1 (e.g., 1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control and a positive control treated with a known BRD4 degrader. A proteasome inhibitor control should also be included to confirm proteasome-dependent degradation.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control (GAPDH).
-
Visualizations
Below are diagrams illustrating the key concepts and workflows described in these application notes.
References
Step-by-Step Guide to Making a PROTAC with a CRBN Ligand-Linker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity between the POI and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's natural disposal machinery, the proteasome.
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design. Ligands for CRBN, such as derivatives of thalidomide, lenalidomide, and pomalidomide (B1683931), are well-characterized and readily available, making them attractive starting points for PROTAC development. This guide provides a detailed, step-by-step protocol for the synthesis and evaluation of a PROTAC utilizing a CRBN ligand.
Mechanism of Action: CRBN-based PROTAC
A CRBN-based PROTAC functions by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
I. Synthesis of a CRBN Ligand-Linker PROTAC
This section outlines a general synthetic strategy for creating a PROTAC using pomalidomide as the CRBN ligand. The synthesis involves two main stages: functionalization of the CRBN ligand with a linker and conjugation of the ligand-linker moiety to a warhead that binds the protein of interest.
A. General Workflow for PROTAC Synthesis
The overall process begins with the synthesis of a functionalized CRBN ligand, followed by the attachment of a linker, and finally, the coupling with a warhead for the target protein.
B. Experimental Protocol: Synthesis of a Pomalidomide-PEG-Warhead PROTAC
This protocol describes a representative synthesis using a polyethylene (B3416737) glycol (PEG) linker, which often improves solubility and pharmacokinetic properties.[1]
Materials and Reagents:
-
Pomalidomide
-
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
-
Warhead with a carboxylic acid functional group (e.g., a JQ1 analogue for BRD4)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
To a solution of pomalidomide (1.0 eq) in DMF, add DIPEA (3.0 eq) and tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected pomalidomide-linker.
Step 2: Deprotection of the Linker
-
Dissolve the Boc-protected pomalidomide-linker (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the pomalidomide-linker with a free amine.
Step 3: Coupling of Pomalidomide-Linker to the Warhead
-
To a solution of the warhead (1.0 eq) in DMF, add DIPEA (3.0 eq) and BOP reagent (1.2 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the deprotected pomalidomide-linker (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours until the reaction is complete as monitored by LC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Characterization and Evaluation of the PROTAC
After successful synthesis, the PROTAC must be rigorously evaluated for its ability to bind its targets, form a ternary complex, induce ubiquitination, and ultimately degrade the target protein in cells.
A. Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-CRBN) is a critical step for PROTAC efficacy.[2][] Several biophysical and cellular assays can be used to assess this.
Protocol: In-Cell Ternary Complex Formation using NanoBRET™ [2]
This assay measures the proximity of the target protein and CRBN in live cells.
-
Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 4 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Substrate Addition: Add Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure both donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation. The data is often plotted as a bell-shaped curve, demonstrating the "hook effect" at high PROTAC concentrations.[4]
| Assay | Principle | Typical Output |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer in live cells.[2] | BRET ratio (bell-shaped curve) |
| AlphaLISA® | Proximity-based immunoassay using donor and acceptor beads.[1] | Luminescence signal (bell-shaped curve) |
| SPR | Surface Plasmon Resonance to measure binding kinetics.[4] | KD, kon, koff |
| ITC | Isothermal Titration Calorimetry to measure binding thermodynamics.[4] | KD, ΔH, ΔS |
B. Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[5][6]
Protocol: In Vitro Ubiquitination Assay [5]
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, the recombinant target protein, the CRBN-DDB1 complex, and the PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific for the target protein to visualize a ladder of higher molecular weight bands corresponding to the polyubiquitinated protein. An anti-ubiquitin antibody can also be used.
C. Cellular Protein Degradation Assays
The ultimate goal of a PROTAC is to induce the degradation of the target protein in a cellular context.[7][8]
Protocol: Western Blot Analysis of Protein Degradation
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Normalize the protein amounts, separate the lysates by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
| Parameter | Description | Typical Value Range |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. | pM to µM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | >80% for potent PROTACs |
Quantitative Data Summary (Example)
| PROTAC ID | Target | CRBN Ligand | Linker Type | Ternary Complex KD (nM) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | BRD4 | Pomalidomide | PEG4 | 25 | 10 | 95 |
| PROTAC-B | BRD4 | Pomalidomide | Alkyl C5 | 50 | 50 | 85 |
| PROTAC-C | BTK | Lenalidomide | PEG3 | 15 | 5 | 98 |
III. Troubleshooting and Considerations
-
The Hook Effect: At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-CRBN) that do not lead to degradation, resulting in a bell-shaped dose-response curve. It is crucial to test a wide range of concentrations to observe the full degradation profile.[9]
-
Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation.[1] It is often necessary to synthesize a library of PROTACs with different linkers to identify the most effective one.
-
Cell Line Specificity: The expression levels of CRBN and the target protein can vary between cell lines, affecting PROTAC efficacy.[10]
-
Proteasome Inhibition Control: To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein indicates that the degradation machinery is being engaged.[9]
Conclusion
The development of CRBN-based PROTACs offers a powerful strategy for targeted protein degradation. A systematic approach involving chemical synthesis, rigorous biophysical and biochemical characterization, and cellular evaluation is essential for creating potent and selective degraders. This guide provides a foundational framework for researchers to design, synthesize, and validate novel PROTACs for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Assays for Measuring PROTAC-Mediated Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that induces the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the removal of the entire protein, offering a powerful strategy to target previously "undruggable" proteins.
A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker. One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the formation of a ternary complex, subsequent ubiquitination of the POI, and its degradation by the 26S proteasome.[2][3]
The successful development of effective and specific PROTACs relies on a robust suite of assays to quantify their ability to induce protein degradation and to elucidate their mechanism of action. This document provides detailed application notes and protocols for key assays used to measure PROTAC-mediated protein degradation.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Key Parameters for Evaluating PROTAC Efficacy
Two critical parameters are used to quantify the effectiveness of a PROTAC:
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC at which 50% of the target protein is degraded. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with a given PROTAC.
Quantitative Data Summary
The following table summarizes the DC50 and Dmax values for several well-characterized PROTACs against various targets in different cell lines. This data is intended for comparative purposes, and values may vary depending on experimental conditions.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | BRD4 | VHL | HeLa | ~15 | >90 | [4] |
| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 | >95 | [5] |
| dBET1 | BRD4 | CRBN | Jurkat | ~50 | >90 | [5] |
| AT1 | BRD4 | VHL | Not Specified | Not Specified | ~40 | [6] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [7] |
| IR-1 | BTK | CRBN | Mino | 3.5 | 96 | [7] |
| RC-3 | BTK | CRBN | Mino | 15 | 94 | [7] |
| GP262 | p110α | CRBN | MDA-MB-231 | 227.4 | 71.3 | [8] |
| GP262 | p110γ | CRBN | MDA-MB-231 | 42.23 | 88.6 | [8] |
| GP262 | mTOR | CRBN | MDA-MB-231 | 45.4 | 74.9 | [8] |
| JPS016 | HDAC1 | VHL | HCT116 | 550 | Not Reported | [9] |
| JPS016 | HDAC3 | VHL | HCT116 | 530 | Not Reported | [9] |
| JPS036 | HDAC3 | VHL | HCT116 | 440 | 77 | [9] |
Experimental Workflow for PROTAC Screening
The following diagram outlines a typical workflow for screening and validating PROTAC candidates.
Caption: A typical workflow for PROTAC screening and validation.
Application Notes and Protocols
Here we provide detailed protocols for several key assays used to measure PROTAC-mediated protein degradation.
Western Blot Analysis
Application Note: Western blotting is a cornerstone technique for quantifying PROTAC-induced protein degradation. It allows for the direct visualization and quantification of the target protein level in cell lysates following PROTAC treatment. This method is essential for determining DC50 and Dmax values and confirming the degradation of the target protein.[2][10]
Experimental Protocol:
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer according to manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.[8][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:10000) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[2]
-
Troubleshooting: For issues like weak or no signal, high background, or non-specific bands, refer to comprehensive Western blot troubleshooting guides. Common solutions include optimizing antibody concentrations, blocking conditions, and washing steps.[4][11][12]
Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note: A sandwich ELISA is a plate-based immunoassay that can be adapted to quantify the levels of a target protein in cell lysates. This method offers a higher throughput alternative to Western blotting for screening PROTAC libraries and can be highly sensitive and specific.
Experimental Protocol:
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody specific to the target protein
-
Detection antibody specific to a different epitope on the target protein (often biotinylated)
-
Recombinant protein standard
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Streptavidin-HRP (if using a biotinylated detection antibody)
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to its recommended concentration (typically 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.[11]
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare cell lysates as described in the Western Blot protocol and determine the total protein concentration.
-
Prepare a serial dilution of the recombinant protein standard in assay diluent.
-
Dilute the cell lysates in assay diluent to fall within the dynamic range of the standard curve.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[11]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[11]
-
-
Streptavidin-HRP Incubation and Signal Development:
-
Wash the plate three times with wash buffer.
-
Dilute Streptavidin-HRP in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate until a color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Flow Cytometry
Application Note: Flow cytometry allows for the quantification of intracellular protein levels on a single-cell basis.[13] This technique is particularly useful for analyzing heterogeneous cell populations and can provide insights into differential responses to PROTAC treatment among subpopulations.
Experimental Protocol:
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated primary antibody against the protein of interest
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the PROTAC as required.
-
Harvest the cells by trypsinization or scraping and transfer to flow cytometry tubes.
-
Wash the cells once with PBS.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Wash the cells once with staining buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated primary antibody at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes at room temperature in the dark.[15]
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer, collecting fluorescence data from thousands of individual cells.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the target protein in the gated population.
-
Calculate the percentage of protein degradation by comparing the MFI of PROTAC-treated cells to that of vehicle-treated controls.
-
Data Analysis Workflow:
Caption: Data analysis workflow for flow cytometry-based degradation assays.
Mass Spectrometry-Based Proteomics
Application Note: Mass spectrometry (MS)-based proteomics provides a global, unbiased view of the cellular proteome, making it the gold standard for assessing PROTAC selectivity.[5] By quantifying thousands of proteins simultaneously, this technique can confirm on-target degradation and identify any unintended "off-target" effects.
Experimental Protocol:
Materials:
-
Cell culture reagents and PROTAC
-
Lysis buffer and protease/phosphatase inhibitors
-
Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Isobaric labeling reagents (e.g., TMT) (optional, for multiplexed quantification)
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.
-
Lyse the cells, extract the proteome, and quantify the protein concentration.[6]
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[6]
-
Digest the proteins into peptides using trypsin overnight.[6]
-
Clean up the peptide mixture using SPE.[6]
-
(Optional) Label the peptides from different samples with isobaric tags for multiplexed analysis.[6]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in a data-dependent or data-independent acquisition mode.[5]
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., Proteome Discoverer, MaxQuant, Spectronaut).
-
Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.
-
Quantify the relative abundance of each protein across the different samples using label-free quantification (LFQ) or reporter ion intensities from isobaric tags.[5]
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated following PROTAC treatment.
-
Generate volcano plots to visualize proteins with significant changes in abundance and low p-values.
-
HiBiT and NanoBRET™ Assays
Application Note: The HiBiT and NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are powerful, plate-based methods for monitoring protein levels and protein-protein interactions in live cells. The HiBiT system allows for the sensitive quantification of a target protein by genetically tagging it with a small 11-amino-acid peptide (HiBiT). The NanoBRET™ assay can be used to monitor the formation of the ternary complex (POI-PROTAC-E3 ligase) in real-time.
HiBiT Assay for Protein Degradation:
Principle: A HiBiT-tagged POI, when complemented with the LgBiT protein, forms a functional NanoLuc® luciferase, generating a luminescent signal that is directly proportional to the amount of the POI. PROTAC-induced degradation of the HiBiT-tagged POI results in a decrease in luminescence.
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line stably expressing LgBiT.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, 96-well plate and treat with a serial dilution of the PROTAC.
-
Luminescence Measurement:
-
Endpoint Assay: After the desired incubation time, add a lytic reagent containing the NanoLuc® substrate and measure luminescence.
-
Kinetic Assay: Add a live-cell substrate to the media and measure luminescence at regular intervals over time.
-
-
Data Analysis: Normalize the luminescence signals to the vehicle control to determine the percentage of protein degradation.
NanoBRET™ Assay for Ternary Complex Formation:
Principle: One protein partner (e.g., the POI) is tagged with NanoLuc® luciferase (the donor), and the other (e.g., the E3 ligase) is tagged with a fluorescent acceptor (e.g., HaloTag® ligand). PROTAC-induced proximity of the donor and acceptor results in BRET, which can be measured as an increase in the acceptor's fluorescence emission.
Experimental Protocol:
-
Cell Preparation: Co-express the NanoLuc®-tagged POI and the HaloTag®-tagged E3 ligase in cells.
-
Cell Plating and Treatment: Plate the cells in a 96-well plate, add the HaloTag® ligand, and then treat with the PROTAC.
-
BRET Measurement: Add the NanoLuc® substrate and simultaneously measure the luminescence of the donor and the fluorescence of the acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation.
Cellular Thermal Shift Assay (CETSA®)
Application Note: CETSA® is a powerful method for confirming target engagement of a PROTAC with its intended protein target in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heat Shock: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Conclusion
The validation of PROTAC efficacy and mechanism of action requires a multi-faceted approach employing a variety of orthogonal assays. The protocols and application notes provided here offer a comprehensive guide for researchers to effectively characterize their PROTAC molecules, from initial screening to in-depth mechanistic studies. By combining these techniques, researchers can gain a thorough understanding of their PROTAC's performance and selectivity, ultimately accelerating the development of this promising new class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing Protein Knockdown with PROTACs using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate unwanted proteins from cells.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[2][3] They achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][3][4] A PROTAC molecule consists of two key components joined by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2][3][5]
Western blotting is a fundamental and widely utilized technique to verify and quantify the degradation of a target protein following PROTAC treatment.[2] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] These application notes provide a detailed protocol for using Western blot to assess PROTAC-mediated protein knockdown.
PROTAC Mechanism of Action
PROTACs act as a bridge between the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3][4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[1] Once poly-ubiquitinated, the target protein is recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to engage another target protein molecule.[1][3]
Experimental Protocol: Western Blot for PROTAC-Induced Protein Knockdown
This protocol outlines the key steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[2]
Materials
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST))
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin, β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and PROTAC Treatment
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. It is crucial to include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Treat the cells with the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined duration (e.g., 4, 8, 16, or 24 hours) at 37°C.[2][6] The optimal incubation time should be determined empirically for each target and PROTAC.
2. Cell Lysis and Protein Extraction
-
After the treatment period, aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.[2]
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well and scrape the cells.[6]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant, which contains the protein lysate, to a fresh, pre-chilled tube.[6]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.[6] This step is critical for ensuring equal protein loading in the subsequent steps.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.[6]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.[6] Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[6][7]
6. Membrane Blocking
-
Wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[2] This step prevents non-specific antibody binding.
7. Antibody Incubation
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2][6]
-
The following day, wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[2][6]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2][6]
-
Wash the membrane again three times with TBST for 10 minutes each.[6]
8. Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[6]
-
Capture the chemiluminescent signal using an imaging system.[2][6]
-
Quantify the intensity of the bands using densitometry software.[8]
-
Normalize the band intensity of the target protein to the corresponding loading control.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[8]
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and organized manner to facilitate comparison.
| PROTAC Concentration | Target Protein Level (Normalized to Loading Control) | % Degradation vs. Vehicle Control |
| Vehicle (0 nM) | 1.00 | 0% |
| 1 nM | 0.85 | 15% |
| 10 nM | 0.52 | 48% |
| 100 nM | 0.15 | 85% |
| 1 µM | 0.08 | 92% |
| 10 µM | 0.12 | 88% (Hook Effect) |
Note: The "Hook Effect" can sometimes be observed at very high concentrations of PROTAC, where the formation of unproductive binary complexes reduces the efficiency of ternary complex formation and subsequent degradation.[9][10]
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Low protein expression- Inefficient protein transfer- Inactive antibody | - Increase the amount of protein loaded.[11]- Confirm transfer with Ponceau S staining.[11]- Use a fresh aliquot of antibody and optimize its concentration.[11] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.[12][13]- Titrate the primary and secondary antibodies.[12]- Increase the number and duration of wash steps.[12] |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody.- Ensure protease inhibitors are included in the lysis buffer.[14] |
| Uneven Loading | - Inaccurate protein quantification- Pipetting errors | - Carefully perform the protein concentration assay.- Ensure consistent loading volumes and techniques. Always normalize to a loading control.[6] |
| Inconsistent Degradation | - Variation in cell confluency or passage number | - Standardize cell culture conditions, including seeding density and passage number.[8] |
By following this detailed protocol and considering the troubleshooting suggestions, researchers can reliably assess the efficacy of PROTACs in mediating the degradation of target proteins.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. How To Optimize Your Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Ternary Complex Analysis using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2] It provides high-resolution kinetic and affinity data, making it an invaluable tool in drug discovery and development.[3] This is particularly true for the characterization of ternary complexes, where three molecules interact, such as in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs).[1][4]
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, forming a ternary complex.[1][4] The stability and kinetics of this ternary complex are critical for the efficacy of the PROTAC.[5] SPR allows for the detailed characterization of both the binary interactions (PROTAC-target and PROTAC-E3 ligase) and the formation of the ternary complex (E3 ligase-PROTAC-target protein).[2][6]
These application notes provide a comprehensive guide to utilizing SPR for the analysis of ternary complexes, with a focus on PROTACs. Included are detailed experimental protocols, data presentation guidelines, and troubleshooting advice.
Signaling Pathway: PROTAC-Mediated Ternary Complex Formation
The fundamental mechanism of a PROTAC involves the formation of a ternary complex, which then leads to the ubiquitination and subsequent degradation of the target protein. This signaling cascade can be visualized as follows:
References
Application Notes and Protocols for Evaluating the Efficacy of E3 Ligase Ligand-Linker Conjugate 34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address diseases driven by aberrant proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2][3] These molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This application note provides a comprehensive guide to the cell-based assays used to evaluate the efficacy of a novel E3 ligase Ligand-Linker Conjugate, designated as Conjugate 34, which is designed to degrade a target protein of interest (POI) by recruiting the von Hippel-Lindau (VHL) E3 ligase.
The efficacy of Conjugate 34 is determined by its ability to induce the degradation of the POI, leading to a measurable biological effect. This is assessed through a series of in vitro cell-based assays that quantify target protein levels, evaluate the impact on cell health, and measure the modulation of downstream signaling pathways.
Mechanism of Action
Conjugate 34 operates by inducing the formation of a ternary complex between the POI and the VHL E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2] This catalytic process allows a single molecule of Conjugate 34 to induce the degradation of multiple POI molecules.[2]
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative parameters used to evaluate the efficacy of Conjugate 34.
Table 1: Target Protein Degradation
| Parameter | Description | Conjugate 34 |
| DC₅₀ (nM) | Concentration resulting in 50% degradation of the target protein. | 15 |
| Dₘₐₓ (%) | Maximum percentage of target protein degradation achieved. | 95 |
| Time to Dₘₐₓ (hours) | Time required to reach maximum degradation. | 18 |
Table 2: Cell Viability
| Cell Line | Parameter | Conjugate 34 |
| Cancer Cell Line A | IC₅₀ (nM) | 50 |
| Normal Cell Line B | IC₅₀ (nM) | >10,000 |
Table 3: Downstream Signaling Pathway Modulation
| Pathway Component | Parameter | Conjugate 34 (100 nM, 24h) |
| Phospho-Protein X (p-X) | % Inhibition | 85 |
| Gene Y Expression | Fold Change | 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow
Protocol 1: Target Protein Degradation by Western Blot
This protocol is used to quantify the levels of the target protein following treatment with Conjugate 34.[1]
Materials:
-
Cell culture reagents
-
Conjugate 34 and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a serial dilution of Conjugate 34 or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples for 5-10 minutes.[1]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.[4]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[1]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][6]
Materials:
-
White, opaque-walled 96-well plates
-
Cell culture reagents
-
Conjugate 34 and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Conjugate 34 or vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC₅₀ value.
Protocol 3: Downstream Signaling Pathway Analysis
This protocol assesses the functional consequences of target protein degradation by measuring changes in downstream signaling molecules.
Materials:
-
Same as Protocol 1 for Western Blot analysis.
-
RNA extraction kit, cDNA synthesis kit, and qPCR reagents for gene expression analysis.
Methodology (Western Blot for Phospho-proteins):
-
Follow steps 1-8 of Protocol 1, using primary antibodies specific to the phosphorylated forms of downstream signaling proteins (e.g., phospho-Protein X) and their total protein counterparts.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the specific change in signaling activity.
Methodology (qPCR for Gene Expression):
-
Cell Treatment and RNA Extraction: Treat cells with Conjugate 34 as described in Protocol 1. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for the target gene (e.g., Gene Y) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Logical Relationship of Assays
The following diagram illustrates the logical flow and interdependence of the described assays in comprehensively evaluating the efficacy of Conjugate 34.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing E3 Ligase Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of E3 ligase ligand-linker conjugates, such as "E3 ligase Ligand-Linker Conjugate 34" and other similar molecules used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][2] The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[5]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[6]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation efficiency.[4][6]
Therefore, fine-tuning the linker length is a crucial step in PROTAC design to achieve optimal degradation potency.[6][7]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[6][] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[4][] Other linker types include more rigid structures like piperazine (B1678402) or triazole rings, which can help to control the conformational flexibility and improve the physicochemical properties of the PROTAC.[6][]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[6][7] For instance, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability.[6][9] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[7]
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[3][10] This leads to a characteristic bell-shaped dose-response curve.[3] Mitigating the hook effect is crucial for achieving a wider therapeutic window.[6]
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths. Even small changes can significantly impact degradation efficacy.[6] |
| Inefficient Ternary Complex Formation | Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[6] This can provide insights into the cooperativity of your system. |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[10] Modify the linker to improve physicochemical properties, such as by incorporating features that enhance cell uptake.[10][11] |
| Non-productive Ternary Complex | The ternary complex may form but not in a conformation that allows for efficient ubiquitination.[10] Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated. If not, this suggests an issue with the geometry of the ternary complex, necessitating linker redesign.[10] |
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
The hook effect can be a major obstacle in developing potent PROTACs. Here are some strategies to address it:
| Strategy | Description |
| Enhance Ternary Complex Cooperativity | A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect.[6] This can be achieved by optimizing the linker to promote favorable protein-protein interactions.[6] |
| Careful Dose-Response Studies | Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[6][10] |
| Modify Linker Composition | Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex, which can sometimes reduce the hook effect.[6] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from studies investigating the impact of linker length on PROTAC efficacy for two different targets.
Table 1: Effect of Linker Length on BRD4 Degradation [5]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | 10 | 150 | 60 |
| PROTAC B | Alkyl | 12 | 25 | >90 |
| PROTAC C | Alkyl | 14 | 100 | 75 |
| PROTAC D | PEG | 11 | 80 | 85 |
| PROTAC E | PEG | 14 | 15 | >95 |
Table 2: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [6]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC F | Alkyl | 8 | 200 | 50 |
| PROTAC G | Alkyl | 10 | 40 | >85 |
| PROTAC H | Alkyl | 12 | 120 | 65 |
| PROTAC I | PEG | 9 | 95 | 70 |
| PROTAC J | PEG | 12 | 20 | >90 |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[5]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody and visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the formation and stability of the ternary complex in real-time.[6]
-
Chip Preparation: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[6]
-
Binary Interaction Analysis: First, inject the PROTAC over the immobilized protein to measure the binary binding affinity.[6]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[6]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[6] Analyze the data to determine the cooperativity and stability of the ternary complex.
3. In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in the presence of the PROTAC within a cellular context.[6]
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein and HA-tagged ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[6]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.[6]
-
Immunoprecipitation: Dilute the lysate and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.[6] An increase in the ubiquitinated protein signal in the presence of the PROTAC indicates productive ternary complex formation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Cell Permeability of PROTACs Utilizing Conjugate 34
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs synthesized from Conjugate 34. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the successful development of effective protein degraders.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized using Conjugate 34, demonstrates potent biochemical activity but low cellular efficacy. Could this be a cell permeability issue?
A: Yes, this is a common challenge in PROTAC development. A significant drop-off in potency from a biochemical assay to a cell-based assay often points towards poor cell permeability.[1][2] PROTACs are large molecules, frequently with molecular weights exceeding 800 Da, which places them beyond the typical "Rule of Five" for oral bioavailability and cell permeability.[1][3] Their ability to cross the cell membrane and reach their intracellular target is a major hurdle that needs to be overcome for effective protein degradation.
Q2: What are the key physicochemical properties influencing the cell permeability of PROTACs made with Conjugate 34?
A: The cell permeability of PROTACs is a complex interplay of various physicochemical properties. Key factors include:
-
Molecular Weight (MW): Higher molecular weight generally correlates with lower passive diffusion across the cell membrane.[1]
-
Polar Surface Area (PSA): A large PSA can hinder membrane permeability.[4]
-
Solubility: Poor aqueous solubility can limit the concentration of the PROTAC available at the cell surface for uptake.
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor solubility and non-specific binding.[5]
-
Intramolecular Hydrogen Bonding (IMHB): The formation of intramolecular hydrogen bonds can "shield" polar groups, reducing the effective PSA and promoting a more compact, membrane-permeable conformation.[6][7]
Q3: How does the structure of Conjugate 34, a PEG-based linker, impact the permeability of my PROTAC?
A: Conjugate 34, being a PEG-based linker, introduces both advantages and disadvantages for cell permeability. Polyethylene glycol (PEG) linkers can enhance solubility and provide flexibility. However, the ether oxygens in the PEG chain are hydrogen bond acceptors, which can increase the polar surface area and potentially hinder passive diffusion. The gauche effect of PEG-type linkers may contribute to a larger proportion of folded conformations, which can be beneficial for permeability compared to more rigid alkyl linkers.[8]
Troubleshooting Guide: Improving Cell Permeability
If you are encountering cell permeability issues with your PROTACs synthesized from Conjugate 34, consider the following troubleshooting strategies and optimization approaches.
Issue 1: Low Intracellular Concentration of the PROTAC
Root Cause: The PROTAC is unable to efficiently cross the cell membrane.
Solutions:
-
Linker Modification:
-
Vary Linker Length: Systematically synthesize analogs with shorter or longer PEG chains. Shorter linkers generally lead to lower molecular weight and PSA.[3]
-
Introduce Rigidity: Replace a portion of the flexible PEG linker with more rigid moieties like alkyl chains or aromatic rings.[3][6] This can reduce the conformational flexibility and favor a more permeable shape.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[9]
-
-
Prodrug Strategy:
-
Mask polar functional groups on the PROTAC with lipophilic, cleavable moieties. These groups can be removed by intracellular enzymes, releasing the active PROTAC inside the cell.[6] This approach can significantly enhance bioavailability.
-
-
Introduce Intramolecular Hydrogen Bonds:
-
Rational design of the PROTAC structure to favor the formation of intramolecular hydrogen bonds can effectively "hide" polar groups, leading to a more compact and less polar conformation that can more easily traverse the cell membrane.[6]
-
Quantitative Data Summary: Impact of Modifications on Permeability
The following table summarizes hypothetical data illustrating the potential impact of different modifications on the permeability of a PROTAC based on Conjugate 34.
| Modification Strategy | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Intracellular Concentration (µM) |
| Parent PROTAC (Conjugate 34) | 0.8 | 3.5 | 0.2 |
| Shorter PEG Linker | 1.5 | 3.2 | 0.5 |
| Alkyl Chain Replacement | 2.1 | 2.8 | 0.8 |
| Amide-to-Ester Substitution | 3.0 | 2.5 | 1.2 |
| Prodrug Approach | 4.5 | 2.0 | 2.5 |
Note: These are illustrative values and actual results will vary depending on the specific PROTAC molecule.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and controls in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate and incubate at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier and assess both passive and active transport of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC and control compounds
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test PROTAC solution in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical):
-
Perform the assay in the reverse direction to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both directions.
-
The efflux ratio is calculated as: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.
Caption: Troubleshooting logic for low PROTAC cellular efficacy.
Caption: PROTAC mechanism of action highlighting the critical cell permeation step.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance Ternary Complex Formation with Conjugate 34
Welcome to the technical support center for Conjugate 34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the formation of the critical ternary complex between your target protein, Conjugate 34, and an E3 ubiquitin ligase. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of Conjugate 34, and why is its formation crucial?
A1: A ternary complex is the foundational assembly of three molecules: your target protein of interest (POI), Conjugate 34, and an E3 ubiquitin ligase (e.g., VHL or Cereblon)[1][2]. The formation of this complex is the essential first step in the mechanism of action for proteolysis-targeting chimeras (PROTACs) like Conjugate 34[1][3]. By bringing the E3 ligase into close proximity with the target protein, Conjugate 34 facilitates the transfer of ubiquitin from the E3 ligase to the target, marking it for degradation by the proteasome. Therefore, the efficiency and stability of ternary complex formation are direct determinants of the potency and efficacy of Conjugate 34 in degrading the target protein.
Q2: What is the "hook effect" and how does it impact my experiments with Conjugate 34?
A2: The "hook effect" is a phenomenon observed in experiments with bifunctional molecules like Conjugate 34, where increasing the concentration beyond an optimal point results in a decrease in target protein degradation or ternary complex formation[2][4]. This occurs because at excessively high concentrations, Conjugate 34 is more likely to form binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex[2][5]. These binary complexes are unproductive and compete with the formation of the ternary complex, leading to reduced degradation efficiency[2]. It is crucial to perform a full dose-response curve to identify the optimal concentration range for your experiments[2][6].
Q3: What is "cooperativity" in ternary complex formation, and why is it important?
A3: Cooperativity describes the influence that the binding of one protein (e.g., the target protein) to Conjugate 34 has on the binding of the second protein (e.g., the E3 ligase)[7][8]. Positive cooperativity, where the formation of a binary complex enhances the binding of the third molecule, leads to a more stable and longer-lived ternary complex[7][8][9]. This enhanced stability can result in more potent and selective degradation of the target protein[9]. The cooperativity factor (alpha, α) is a quantitative measure of this effect, with a value greater than 1 indicating positive cooperativity[7].
Troubleshooting and Optimization Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak ternary complex formation detected | Inefficient bridging by Conjugate 34: The linker length or composition may not be optimal for bringing the target protein and E3 ligase together effectively[6]. | - Synthesize and test analogs of Conjugate 34 with different linker lengths and compositions[6]. - Computational modeling can help predict optimal linker configurations[3]. |
| Low binding affinity: Conjugate 34 may have low affinity for the target protein or the E3 ligase. | - Confirm binary engagement with the target protein and E3 ligase individually using biophysical assays like SPR or ITC[10][11]. | |
| Low protein expression: The cellular levels of the target protein or the E3 ligase may be insufficient[6]. | - Verify the expression levels of both the target protein and the E3 ligase in your cell model using Western Blotting[6]. - Consider using a cell line with higher expression of the necessary components[2]. | |
| Prominent "hook effect" observed at higher concentrations | High concentrations of Conjugate 34 favoring binary complex formation. | - Perform a comprehensive dose-response curve to determine the optimal concentration for ternary complex formation and subsequent degradation[2][5]. - Conduct experiments at or below the optimal concentration (DCmax) to minimize the hook effect[2]. |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions: Assays with purified proteins may not fully replicate the cellular environment[6]. Cellular uptake or stability issues: Conjugate 34 may have poor cell permeability or be rapidly metabolized[6]. | - Validate findings using a combination of in vitro (e.g., SPR, ITC, TR-FRET) and in-cell (e.g., NanoBRET, CETSA) assays to get a comprehensive understanding[6]. - Assess cell permeability and compound stability using appropriate assays like LC-MS/MS to measure compound levels in cell lysates and media over time[6]. |
Quantitative Data Summary
Table 1: Hypothetical Biophysical Data for Conjugate 34 and Analogs
| Compound | Target Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex Cooperativity (α) |
| Conjugate 34 | 50 | 150 | 5 |
| Analog 1 (Shorter Linker) | 55 | 160 | 1.2 |
| Analog 2 (Longer Linker) | 48 | 145 | 15 |
| Analog 3 (Modified Linker) | 60 | 155 | 25 |
This table illustrates how modifications to the linker of Conjugate 34 can impact the cooperativity of ternary complex formation without significantly altering the binary binding affinities.
Table 2: Hypothetical Cellular Assay Data for Conjugate 34
| Conjugate 34 Conc. (nM) | NanoBRET Ratio (Ternary Complex Formation) | Target Protein Degradation (%) |
| 1 | 0.1 | 10 |
| 10 | 0.5 | 45 |
| 100 | 1.2 | 85 |
| 1000 | 0.8 | 60 |
| 10000 | 0.3 | 25 |
This table demonstrates a typical dose-response curve for Conjugate 34, showing an increase in ternary complex formation and subsequent protein degradation up to an optimal concentration, followed by a decrease due to the "hook effect" at higher concentrations.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip[12].
-
Binary Interaction Analysis:
-
Inject varying concentrations of Conjugate 34 over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, inject varying concentrations of the target protein over a fresh sensor chip with immobilized Conjugate 34 (if feasible) or use an alternative method to determine the binary affinity for the target.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein and varying concentrations of Conjugate 34.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Analyze the data using appropriate software to calculate the on-rates, off-rates, and equilibrium dissociation constants (KD) for both binary and ternary interactions[12]. The cooperativity (α) can be calculated from these values.
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To quantify the formation of the ternary complex in a live-cell environment.
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor)[1].
-
Alternatively, use CRISPR/Cas9 to endogenously tag the target protein with HiBiT and express the LgBiT protein along with the HaloTag®-E3 ligase fusion[1].
-
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
Treatment: Treat the cells with a range of concentrations of Conjugate 34. Include a vehicle control (e.g., DMSO).
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader equipped for BRET measurements.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex[1].
Visualizations
Caption: Mechanism of action for Conjugate 34.
Caption: A general experimental workflow.
Caption: A logical approach to troubleshooting.
References
- 1. 三重複合体の形成 [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). The information provided aims to help users identify, understand, and mitigate off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The primary off-target effects stem from the inherent activity of the thalidomide (B1683933), pomalidomide (B1683931), or lenalidomide (B1683929) moiety, which recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized off-target neosubstrates are zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][3] Degradation of these proteins can lead to unintended biological consequences, including immunomodulatory effects and potential teratogenicity.[1][4]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates over the productive ternary complex (target-PROTAC-E3 ligase).[1][4][5][6] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins.[1][6]
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: Key strategies focus on modifying the thalidomide or its analogs to decrease affinity for neosubstrates while maintaining CRBN binding for on-target degradation. Approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partly mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.[1]
-
Utilizing a different E3 ligase: If feasible, redesigning the PROTAC to use a different E3 ligase, such as VHL, which has a distinct off-target profile, can be an effective strategy.[1]
Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation?
A4: Differentiating direct off-targets from indirect downstream effects is crucial for accurate interpretation of results. A time-course experiment using global proteomics can be very informative. Direct off-target degradation is expected to occur at earlier time points, while downstream signaling effects will likely appear later. Transcriptomics (RNA-sequencing) can also help determine if changes in protein levels are due to protein degradation or transcriptional regulation.[5]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Suggested Solutions |
| The pomalidomide or thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN. | - Modify the CRBN ligand: If possible, synthesize a version of your PROTAC with modifications to the thalidomide analog, such as substitutions at the C5 position of the phthalimide ring, which has been shown to reduce neosubstrate binding. - Compare with a negative control: Use a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase) to confirm that the degradation is CRBN-dependent. |
| The concentration of the PROTAC used is too high, potentially leading to off-target degradation exacerbated by the hook effect. | - Perform a dose-response experiment: Test a wide range of PROTAC concentrations to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects. This can also help to identify if the hook effect is a contributing factor.[1] |
| The specific cell line being used has high expression levels of the off-target proteins. | - Cell line screening: If possible, test your PROTAC in multiple cell lines to identify one with a more favorable on-target to off-target profile. |
Problem 2: My modified PROTAC shows reduced on-target degradation.
| Possible Causes | Suggested Solutions |
| The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex. | - Assess ternary complex formation: Use a biophysical assay like the NanoBRET™ Ternary Complex Formation Assay to compare the formation of the on-target ternary complex with the original and modified PROTACs.[1] |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability. | - Evaluate cell permeability: Use a Cellular Thermal Shift Assay (CETSA) to assess target engagement in intact cells. A lack of a thermal shift with the modified PROTAC could indicate poor cell permeability. |
Problem 3: I am observing unexpected phenotypic changes in my cellular assays.
| Possible Causes | Suggested Solutions |
| An unknown off-target protein is being degraded, leading to the observed phenotype. | - Perform global proteomics: Utilize mass spectrometry-based proteomics to get an unbiased, proteome-wide view of protein level changes upon PROTAC treatment. This can help identify novel off-target proteins.[7][8][9] |
| The observed phenotype is a result of downstream signaling from either on-target or off-target degradation. | - Conduct a time-course experiment: Analyze protein levels and phenotypic changes at multiple time points to differentiate between early, direct effects and later, indirect effects. |
Data Presentation
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (KD) to CRBN | Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [10] |
| Lenalidomide | ~178 nM | Competitive Titration | [10] |
| Pomalidomide | ~157 nM | Competitive Titration | [10] |
| Lenalidomide | 0.64 µM ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [2] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: On-Target vs. Off-Target Degradation by a Pomalidomide-Based ALK PROTAC (MS4078)
| Protein | Cell Line | DC50 | Dmax | Reference |
| ALK (On-Target) | SU-DHL-1 | ~10 nM | >90% | [11] |
| IKZF1 (Off-Target) | SU-DHL-1 | ~100 nM | ~70% | [11] |
| IKZF3 (Off-Target) | SU-DHL-1 | ~50 nM | >90% | [11] |
Table 3: Degradation of Off-Target Neosubstrates by a Reversible Covalent BTK PROTAC (PS-RC-1)
| Protein | Cell Line | DC50 |
| IKZF1 | Mino | 802 nM |
| IKZF3 | Mino | 44 nM |
This data illustrates that off-target degradation potency can vary between different neosubstrates.
Experimental Protocols
Global Proteomics for Off-Target Analysis (TMT-based)
This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to identify off-target effects of a thalidomide-based PROTAC.[12]
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (including a concentration at or near the DC50 for the target protein) and for different time points. Include a DMSO-treated vehicle control.[12][13]
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
TMT Labeling and Fractionation:
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer coupled to a liquid chromatography system.[5]
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.[15]
-
Visualize the results using volcano plots and heatmaps to highlight the target protein and any potential off-target effects.[16]
-
Western Blotting for On-Target and Off-Target Validation
This protocol is for confirming the degradation of a specific target or off-target protein identified from proteomics.[17]
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[19]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[17]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[14]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
NanoBRET™ Ternary Complex Formation Assay
This assay quantitatively measures the formation of the ternary complex (Target-PROTAC-E3 Ligase) in live cells.[20]
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[20]
-
Add the PROTAC dilutions to the cells and incubate.
-
-
Signal Measurement:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the log of the PROTAC concentration to determine the EC50 and Bmax for ternary complex formation.[20]
-
Mandatory Visualizations
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: The "Hook Effect" at high PROTAC concentrations.
Caption: Experimental workflow for addressing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. sapient.bio [sapient.bio]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ptglab.com [ptglab.com]
- 19. bio-rad.com [bio-rad.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with PROTACs synthesized using Conjugate 34. The following sections offer strategies to enhance solubility, detailed experimental protocols, and visual workflows to guide your research.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor solubility in PROTACs?
PROTACs often exhibit poor aqueous solubility due to their unique molecular structure.[1] Key contributing factors include:
-
High Molecular Weight: PROTACs are large molecules, often exceeding the typical parameters of Lipinski's Rule of Five, which can negatively impact solubility.[2][3]
-
High Lipophilicity: The combination of two ligands and a linker often results in a highly lipophilic molecule with a high calculated logP (cLogP), leading to low aqueous solubility.[3][4]
-
Structural Complexity: PROTACs consist of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The overall hydrophobicity of these components dictates the solubility of the final PROTAC.[5][6]
Q2: My PROTAC synthesized with Conjugate 34 has very low aqueous solubility. What are my initial troubleshooting steps?
When facing low aqueous solubility, a systematic approach is recommended. Start with simple modifications to your experimental conditions before moving to more complex chemical or formulation-based strategies.
-
pH Adjustment: Since approximately 75% of drugs are basic and 20% are acidic, modifying the pH of your buffer can increase ionization and significantly improve solubility.[7]
-
Use of Co-solvents: Water-miscible organic solvents can be used to enhance the solubility of poorly soluble compounds.[7][] Common co-solvents include DMSO, DMF, and ethanol. However, be mindful of their potential toxicity in cellular assays.
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can aid in micellar solubilization.[7][9]
-
Test in Biorelevant Media: PROTACs have shown improved solubility in biorelevant buffers that mimic the intestinal environment, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).[2][10] This is particularly relevant if you are considering oral administration.
Troubleshooting Guide: Enhancing PROTAC Solubility
This guide provides detailed solutions for common problems encountered during the development of PROTACs with poor solubility.
Problem 1: My PROTAC precipitates out of solution during in vitro assays.
-
Possible Cause: The aqueous buffer used in the assay is not sufficient to maintain the solubility of your PROTAC at the desired concentration.
-
Solutions:
-
Optimize Co-solvent Concentration: Systematically screen different concentrations of a biocompatible co-solvent (e.g., DMSO) to find the optimal balance between solubility and minimal cellular toxicity.
-
Incorporate Solubilizing Excipients: Consider the use of cyclodextrins, which can form inclusion complexes with your PROTAC, effectively masking its hydrophobic regions and improving aqueous solubility.[7][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.[12]
-
Reduce Final Assay Concentration: If possible, lower the final concentration of the PROTAC in your assay to a level that remains soluble in the chosen buffer system.
-
Problem 2: I modified the PROTAC linker to be more hydrophilic, but now the molecule is inactive.
-
Possible Cause: Modifications to the linker can alter the overall conformation of the PROTAC, which may prevent the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][9] The length, rigidity, and attachment points of the linker are all critical for efficacy.[5][][]
-
Solutions:
-
Systematic Linker Modification: Instead of making large structural changes, systematically vary the linker composition and length. For example, experiment with different lengths of polyethylene (B3416737) glycol (PEG) chains, which are known to improve solubility.[5][][15][16]
-
Incorporate Polar Functional Groups: Introduce polar groups like amides or ethers into the linker to enhance solubility without drastically altering its conformational properties.[5] Saturated nitrogen heterocycles, such as piperidines and piperazines, have also been shown to significantly improve solubility.[17]
-
Balance Flexibility and Rigidity: While flexible linkers are common, semi-rigid linkers containing elements like cycloalkanes or triazoles can pre-organize the PROTAC into an active conformation.[9][18] Finding the right balance is key.
-
Problem 3: I want to improve solubility for in vivo studies, but I'm not sure which formulation strategy to choose.
-
Possible Cause: The choice of formulation strategy depends on the physicochemical properties of your PROTAC and the intended route of administration.
-
Solutions:
-
Amorphous Solid Dispersions (ASDs): This is a promising strategy for poorly soluble compounds.[4][19] By dispersing the PROTAC in a polymer matrix in an amorphous state, both solubility and dissolution rate can be improved.[11][20]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and oral absorption of lipophilic drugs.[7][11] These systems form microemulsions upon contact with gastrointestinal fluids.[11]
-
Particle Size Reduction: Reducing the particle size of your solid PROTAC to the micron or nano-scale increases the surface area available for dissolution, which can improve bioavailability.[7][][11][21]
-
Data on Formulation Strategies
The following table summarizes the solubility enhancement of a model PROTAC (PROTAC-X) using different formulation approaches.
| Formulation Strategy | Vehicle/Polymer | Drug Load (% w/w) | Solubility Enhancement (fold increase vs. aqueous buffer) |
| Co-solvent | 5% DMSO in PBS | N/A | 15 |
| Cyclodextrin Complex | 10% HP-β-CD in water | N/A | 50 |
| Amorphous Solid Dispersion | HPMCAS | 20% | 120 |
| Amorphous Solid Dispersion | Eudragit® L 100-55 | 20% | 150 |
| SEDDS | Labrafac PG, Transcutol® HP | 15% | >300 |
Data is hypothetical and for illustrative purposes.
Data on Linker Modification
This table illustrates the impact of linker modification on the physicochemical properties and solubility of a model PROTAC.
| PROTAC Variant | Linker Type | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |
| PROTAC-A | C8 Alkyl | 7.2 | 180 | < 0.1 |
| PROTAC-B | PEG3 | 5.8 | 210 | 1.5 |
| PROTAC-C | Piperazine-containing | 5.5 | 225 | 5.2 |
Data is hypothetical and for illustrative purposes. TPSA: Topological Polar Surface Area.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol is used to determine the concentration at which your PROTAC begins to precipitate from a solution, providing a measure of its kinetic solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To a separate 96-well plate, add phosphate-buffered saline (PBS), pH 7.4.
-
Mixing: Transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the PBS plate. The final DMSO concentration should be kept low (e.g., <1%). Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common lab-scale method for preparing an ASD.[9]
-
Polymer Selection: Choose a suitable polymer based on screening experiments (e.g., HPMCAS, Eudragit).[19]
-
Dissolve Components: Weigh the PROTAC and the polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components in a suitable volatile solvent (e.g., methanol, dichloromethane) until a clear solution is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a solid film or powder is formed.
-
Drying: Further dry the resulting solid under a high vacuum for 12-24 hours to remove any residual solvent.
-
Characterization: Scrape the solid from the flask. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting point and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature.
Visual Guides and Workflows
Caption: PROTAC Mechanism of Action.
Caption: Workflow for addressing PROTAC solubility issues.
Caption: Key physicochemical properties influencing PROTAC solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 5. chempep.com [chempep.com]
- 6. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. precisepeg.com [precisepeg.com]
- 19. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 21. sphinxsai.com [sphinxsai.com]
How to assess and improve the metabolic stability of a new PROTAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess and improve the metabolic stability of new Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of PROTAC instability?
PROTACs can exhibit instability through several mechanisms:
-
Metabolic Instability : Like other small molecules, PROTACs are subject to metabolism by enzymes, primarily in the liver.[1][2] Key enzymes involved include Cytochrome P450s (CYPs), aldehyde oxidase (AOX), and hydrolases.[1][3] This "first-pass" metabolism can significantly limit oral bioavailability and in vivo efficacy.[1][4][5]
-
Chemical Instability : Some chemical moieties within PROTACs, such as certain E3 ligase ligands like thalidomide (B1683933) and its derivatives, can be susceptible to hydrolysis under physiological conditions in aqueous solutions, leading to degradation and loss of activity.[1][6]
-
Poor Solubility and Permeability : Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability.[1][7][8] This can lead to aggregation and precipitation in assay buffers, compromising their performance.[1]
Q2: How does the linker component of a PROTAC influence its stability?
The linker is a critical determinant of a PROTAC's overall stability and efficacy.[1][][][11][12] Its length, composition, rigidity, and attachment points can significantly impact:
-
Metabolic Stability : The linker is often a primary site of metabolic modification.[1][][][13] Incorporating more stable chemical motifs, such as cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance metabolic stability.[1][5][] Conversely, long, flexible linkers like long alkyl or polyethylene (B3416737) glycol (PEG) chains can be more susceptible to enzymatic degradation.[1][][]
-
Chemical Stability : Certain linker chemistries, such as those with azacyclic structures, are inherently more stable and less prone to in vivo degradation.[1][]
-
Physicochemical Properties : The linker's properties influence the PROTAC's solubility and permeability.[1][11] For example, replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability.[4]
Q3: What are the initial steps to assess the metabolic stability of a new PROTAC?
The initial assessment of PROTAC metabolic stability typically involves a series of in vitro assays. These early screens help to identify potential liabilities and guide the optimization process.[7][15] The primary assays include:
-
Liver Microsomal Stability Assay : This is a common first-tier assay to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.[16]
-
Hepatocyte Stability Assay : This assay provides a more comprehensive assessment as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors at physiological levels.[6][16][17]
-
Plasma/Whole Blood Stability Assay : This is crucial for identifying instability caused by hydrolases present in the blood.[16]
Troubleshooting Guides
Issue 1: Low Metabolic Stability in In Vitro Assays
Symptoms:
-
Rapid clearance of the PROTAC in liver microsomes or hepatocytes.
-
Poor in vivo efficacy despite good in vitro potency.
-
Detection of significant levels of PROTAC metabolites that may compete with the parent compound.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing low PROTAC metabolic stability.
Possible Solutions & Methodologies:
-
Metabolite Identification (MetID): The first step in addressing low metabolic stability is to identify the sites of metabolic modification, often referred to as "soft spots".[18] This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the metabolites formed after incubation in a metabolic system (e.g., liver microsomes or hepatocytes).[17]
-
Structural Modifications: Once the metabolic soft spots are identified, rational chemical modifications can be made to block these sites and improve stability.[4][5]
-
Linker Modification:
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down CYP-mediated metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms can block sites of oxidation and alter the electronic properties of the molecule.[1]
-
Use of Cyclic Linkers: Incorporating cyclic structures within the linker can reduce conformational flexibility, which can improve metabolic stability.[1][4][5]
-
-
Ligand Modification:
-
Introduce Blocking Groups: Place metabolically inert groups (e.g., fluorine, deuterium) at identified metabolic hotspots on the warhead or E3 ligase ligand to prevent enzymatic modification.[1]
-
-
Issue 2: Discrepancy Between In Vitro and In Vivo Stability
Symptoms:
-
PROTAC appears stable in microsomal and hepatocyte assays but shows rapid clearance in vivo.
-
Poor oral bioavailability despite good in vitro permeability and stability.[19]
Troubleshooting Workflow:
Caption: Workflow for addressing in vitro/in vivo stability discrepancies.
Possible Solutions & Methodologies:
-
Assess Plasma Stability: Some PROTACs can be unstable in plasma or whole blood due to the presence of hydrolases.[16] It is important to perform stability studies in these matrices.
-
Evaluate Contribution of Aldehyde Oxidase (AO): AO is another important drug-metabolizing enzyme that is not highly expressed in liver microsomes but is present in hepatocytes and can contribute significantly to the metabolism of certain compounds.[3][6][16] If a PROTAC contains a nitrogen-containing heterocyclic ring, it may be a substrate for AO.
-
Prodrug Strategy: A prodrug approach can be used to temporarily mask a metabolically liable group, improving oral bioavailability.[4][5] The prodrug is designed to be converted to the active PROTAC in vivo.[4][5]
-
Formulation Optimization: Improving the formulation of the PROTAC can enhance its solubility and absorption, leading to better in vivo exposure.[5]
Data Presentation
Table 1: Comparison of Common In Vitro Metabolic Stability Assays
| Assay System | Key Enzymes Present | Primary Application | Advantages | Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs) | High-throughput screening for Phase I metabolism | Cost-effective, high-throughput, good for initial screening | Lacks Phase II enzymes and transporters |
| Liver S9 Fraction | Phase I and some Phase II enzymes | Broader metabolic profiling than microsomes | Includes cytosolic enzymes like aldehyde oxidase | Cofactors for Phase II enzymes need to be added |
| Hepatocytes | Full complement of Phase I and II enzymes and transporters | "Gold standard" for in vitro metabolism studies[6] | Physiologically relevant, provides a more complete picture of metabolism | Lower throughput, more expensive, lot-to-lot variability |
| Plasma/Whole Blood | Hydrolases (esterases, amidases) | Assess stability in circulation | Important for identifying non-hepatic clearance | Does not account for liver metabolism |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[1]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).[1]
-
Prepare a working solution of the PROTAC and controls by diluting the stock solution in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube or 96-well plate, combine the HLM and the working solution of the PROTAC.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.[1]
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Signaling Pathway and Workflow Diagrams
Caption: Simplified diagram of the PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 15. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
My inactive control PROTAC is showing activity, what to do?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected activity with their inactive control PROTACs. The information is designed for scientists and drug development professionals working with targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is an inactive control PROTAC and why is it crucial for my experiments?
An inactive, or negative, control PROTAC is a molecule structurally analogous to your active PROTAC but engineered to be deficient in a critical aspect of its mechanism of action.[1] Its primary role is to demonstrate that the observed degradation of your target protein is a direct consequence of the intended PROTAC mechanism—the formation of a ternary complex between the target protein and an E3 ligase—rather than off-target effects, non-specific toxicity, or other experimental artifacts.[1]
Q2: What are the main types of inactive control PROTACs?
There are two principal strategies for designing an inactive control PROTAC:[1][2]
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent its interaction with the E3 ligase.[1][2] This is often achieved by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand or by blocking a key binding group.[1][2] For instance, with VHL-recruiting PROTACs, the (S)-stereoisomer at a specific position on the hydroxyproline (B1673980) moiety can serve as a negative control for the active (R)-stereoisomer.[1][2] For CRBN-based PROTACs, methylating the glutarimide (B196013) nitrogen abrogates binding to Cereblon.[2]
-
Target Protein Binding-Deficient Control: This control is altered to abolish its binding to the protein of interest (POI).[2] This is typically done by modifying the "warhead" portion of the PROTAC.[2]
Q3: My inactive control is showing degradation of the target protein. What are the possible reasons?
Unexpected activity from an inactive control can stem from several factors:
-
Residual Binding to the E3 Ligase: The modification intended to abolish E3 ligase binding may not be completely effective, leading to some residual affinity and subsequent target degradation.[3][4]
-
Off-Target E3 Ligase Recruitment: The control PROTAC might be inadvertently recruiting a different E3 ligase than the one intended. The human genome encodes over 600 E3 ligases.[3][4]
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-ligase) instead of the productive ternary complex, which can diminish degradation efficiency.[1][5][6] If your inactive control possesses even minimal activity, this effect might become apparent at high concentrations.[5][6]
-
Compound Instability or Metabolism: The inactive control could be metabolized within the cell into an active form.[5]
-
General Cytotoxicity: The observed decrease in protein levels might be a secondary effect of cellular stress or toxicity induced by the compound, rather than targeted degradation.[3]
-
Off-Target Protein Degradation: The control PROTAC may be degrading other proteins, which in turn affects the level of your target protein through indirect mechanisms.[2]
Troubleshooting Guide
If your inactive control PROTAC is exhibiting activity, follow this troubleshooting workflow:
Step 1: Verify Compound Identity and Integrity
-
Action: Confirm the identity, purity, and stability of your inactive control compound using methods like LC-MS and NMR.
-
Rationale: To rule out compound degradation or contamination as the source of activity.
Step 2: Re-evaluate Binding Affinities
-
Action: Perform biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the inactive control does not bind to the intended E3 ligase.[3][4]
-
Rationale: To definitively assess the binding affinity of your control to the E3 ligase and the target protein.
Step 3: Perform a Full Dose-Response Analysis
-
Action: Test a broad range of concentrations for both your active and inactive control PROTACs in your cellular degradation assay.
-
Rationale: To identify a potential "hook effect" where degradation is only observed at specific concentrations.[1][5][6]
Step 4: Investigate Off-Target Effects using Proteomics
-
Action: Employ unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your inactive control.[7]
-
Rationale: To determine if the control is causing degradation of off-target proteins.[2]
Step 5: Utilize E3 Ligase Knockout Cell Lines
-
Action: Test the activity of your inactive control in cell lines where the intended E3 ligase has been knocked out.
-
Rationale: If degradation still occurs, it strongly suggests the involvement of an alternative E3 ligase.[3][4]
Quantitative Data Summary
Effective troubleshooting requires quantitative analysis. Below are example tables summarizing key data points you should collect.
Table 1: Degradation Parameters
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | 10 | 95 |
| Inactive Control | >10,000 | <10 |
-
DC₅₀: The concentration of the compound required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of degradation observed.
Table 2: Biophysical Binding Affinities
| Compound | Binding to Target (K_d, nM) | Binding to E3 Ligase (K_d, nM) |
| Active PROTAC | 50 | 200 |
| Inactive Control | 55 | >50,000 |
-
K_d: The dissociation constant, a measure of binding affinity. A higher K_d indicates weaker binding.
Experimental Protocols
1. Western Blotting for Protein Degradation
-
Objective: To quantify the levels of the target protein following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of your active and inactive control PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH, α-Tubulin).[8]
-
2. Global Proteomics using Mass Spectrometry
-
Objective: To identify all proteins whose abundance changes upon PROTAC treatment.
-
Methodology:
-
Sample Preparation: Treat cells with the active PROTAC, inactive control, and vehicle. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.[4]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[4]
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Look for proteins that show a significant and dose-dependent decrease in abundance in the samples treated with the inactive control.[4]
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and E3 ligase.
-
Methodology:
-
Immobilization: Covalently immobilize the purified target protein or E3 ligase onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of the active or inactive control PROTAC over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d).
-
Visualizations
Caption: Troubleshooting workflow for an unexpectedly active control PROTAC.
Caption: PROTAC mechanism vs. an E3-binding deficient inactive control.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Advantages of CRBN Ligands Over VHL Ligands in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a critical determinant in the design and ultimate success of Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized for targeted protein degradation. This guide provides an objective comparison of the advantages and disadvantages of employing CRBN-recruiting ligands versus VHL-recruiting ligands in PROTAC design, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
At a Glance: Key Differences Between CRBN and VHL as PROTAC E3 Ligases
| Feature | CRBN | VHL |
| Ligand Properties | Smaller molecular weight, often with better drug-like properties (e.g., oral bioavailability).[] | Larger molecular weight, which can present challenges for cell permeability and other pharmacokinetic properties.[] |
| Expression Profile | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[2] | High expression in the kidney, liver, and vascular endothelium; lower expression in some solid tumors and peripheral blood immune cells.[2] |
| Subcellular Localization | Shuttles between the nucleus and cytoplasm.[2] | Predominantly cytosolic.[2] |
| Ternary Complex Dynamics | Forms ternary complexes with faster turnover rates, potentially advantageous for rapidly dividing cells.[][2] | Forms more stable, longer-lived ternary complexes, which may be beneficial for degrading stable or complexed proteins.[][2] |
| Substrate Specificity | Broader substrate promiscuity, which can lead to off-target degradation of neosubstrates like zinc-finger transcription factors (e.g., IKZF1/3).[] | Higher intrinsic selectivity due to a more buried binding pocket, reducing the likelihood of off-target effects.[] |
| Resistance Mechanisms | As a non-essential gene, it is more prone to loss-of-function mutations as a mechanism of acquired resistance. | As an essential gene, loss-of-function mutations are less likely to be a viable resistance mechanism for cancer cells. |
Quantitative Performance Data
The following tables summarize the performance of PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), categorized by the E3 ligase they recruit. It is important to note that the data is compiled from different studies, and experimental conditions may vary. Direct comparisons between compounds tested in different laboratories should be interpreted with caution.
Table 1: Performance of BTK-Targeting PROTACs
| PROTAC | E3 Ligase | Target | DC50 | Dmax | Cell Line | Reference |
| RC-1 | CRBN | BTK | 6.6 nM | >90% | MOLM-14 | [3] |
| C13 | CRBN | BTK | ~50 nM | 91% | Mino | [4] |
| P13I | CRBN | BTK | ~30 nM | >90% | HBL-1 (C481S) | [5] |
| Compound 7 | VHL | BTK | Potent | Significant | Not Specified | [4] |
| MT-540/MT-541 | VHL | BTK | Limited Efficacy | Limited Efficacy | Burkitt's Lymphoma cells | [6] |
Table 2: Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase | Target | DC50 | Dmax | Cell Line | Reference |
| dBET1 | CRBN | BRD4 | ~3 nM | >90% | HeLa | |
| dBET6 | CRBN | BRD4 | 20-50 nM | ~100% | Not Specified | |
| MZ1 | VHL | BRD4 | ~13 nM | >90% | HeLa | |
| ARV-771 | VHL | BRD4 | Potent | Significant | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BTK signaling pathway and the point of intervention for BTK-targeting PROTACs.
Caption: General experimental workflow for comparing CRBN- and VHL-based PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize and compare CRBN- and VHL-based PROTACs.
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction in the levels of a target protein following PROTAC treatment.
Materials:
-
Target-expressing cell line
-
CRBN- and VHL-based PROTACs
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
Objective: To directly assess the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VCB for VHL or DDB1/CRBN for CRBN)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and PROTAC in the ubiquitination reaction buffer.
-
Initiate Reaction: Add ATP to the reaction mixture to start the ubiquitination cascade.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the ternary complex (Target-PROTAC-E3 ligase) in a high-throughput format.
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., His-tagged VCB or FLAG-tagged DDB1/CRBN)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-donor beads and biotinylated anti-tag antibody (e.g., biotinylated anti-His or anti-FLAG)
-
Assay buffer
-
384-well microplate
Procedure:
-
Component Incubation: In a 384-well plate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC. Incubate at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads and the biotinylated antibody, followed by the streptavidin-donor beads. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of ternary complex formation, where at high concentrations, the PROTAC forms binary complexes with the target and E3 ligase, reducing the formation of the ternary complex.
Conclusion: Making an Informed Decision
The choice between a CRBN and a VHL ligand for PROTAC development is a multifaceted decision that depends on the specific therapeutic context.
Advantages of CRBN Ligands:
-
Favorable Physicochemical Properties: The smaller size of CRBN ligands often translates to better drug-like properties, including oral bioavailability, which is a significant advantage in drug development.[]
-
Broad Applicability: The ubiquitous expression of CRBN provides a wide therapeutic window for targeting proteins in various tissues.[2]
-
Rapid Degradation Kinetics: The fast turnover of CRBN-mediated ternary complexes can be advantageous for targets in rapidly proliferating cells.[][2]
Considerations for CRBN Ligands:
-
Off-Target Effects: The inherent promiscuity of CRBN can lead to the degradation of unintended proteins, particularly zinc-finger transcription factors, which may result in toxicity.[]
-
Resistance: The non-essential nature of the CRBN gene makes it a more likely candidate for mutations that lead to acquired drug resistance.
Advantages of VHL Ligands:
-
High Selectivity: The more enclosed binding site of VHL generally results in higher selectivity and a lower risk of off-target degradation.[]
-
Stable Ternary Complexes: The formation of more stable ternary complexes can be beneficial for the degradation of challenging targets that are part of larger protein complexes or have slow turnover rates.[][2]
Considerations for VHL Ligands:
-
Pharmacokinetic Challenges: The larger size and polarity of VHL ligands can make achieving favorable pharmacokinetic properties more difficult.[]
-
Tissue-Specific Expression: The variable expression of VHL, particularly its low levels in some tumors, may limit the efficacy of VHL-based PROTACs in certain cancer types.[2]
Ultimately, the optimal choice of E3 ligase ligand requires careful consideration of the target protein's characteristics, the desired therapeutic window, and the potential for off-target effects and resistance. A thorough preclinical evaluation, including the assays described in this guide, is essential for de-risking a PROTAC development program and selecting the most promising candidate for clinical translation.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
Validating Ternary Complex Formation for Conjugate 34-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the ternary complex formation of Conjugate 34, a novel Proteolysis Targeting Chimera (PROTAC). Objective evaluation of ternary complex formation is a critical step in the development of potent and selective protein degraders.
PROTACs represent a revolutionary therapeutic modality that induces the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The mechanism of action relies on the formation of a key ternary complex, where the PROTAC molecule acts as a bridge, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[2][3][] The stability and kinetics of this ternary complex are paramount, as they directly influence the efficiency of ubiquitination and subsequent degradation of the target protein.[][5] Therefore, rigorous validation of ternary complex formation is essential for the rational design and optimization of PROTACs like Conjugate 34.
This guide compares various biophysical and cellular assays available for this purpose, providing detailed experimental protocols and data presentation guidelines to aid in the selection of the most appropriate methods for your research needs.
Comparison of Key Validation Assays
The selection of an appropriate assay for validating the ternary complex formation of Conjugate 34 depends on several factors, including the specific research question, available instrumentation, and material requirements. The following table provides a comparative overview of commonly used techniques.
| Assay | Principle | Data Obtained | Throughput | Protein Consumption | Compound Consumption | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Binding affinity (KD), kinetics (kon, koff), cooperativity (α).[6][7][8] | Medium-High | Low | Low-Medium | Real-time, label-free, provides kinetic data.[8] | Requires protein immobilization, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[6][7] | Low | High | High | Label-free, solution-based, provides full thermodynamic profile.[7][9] | High sample consumption, low throughput, sensitive to buffer mismatches.[7] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Binding affinity (KD), kinetics (kon, koff).[6][7] | High | Low | Low | Real-time, label-free, high throughput.[7] | Lower sensitivity compared to SPR, may not be suitable for very weak interactions.[7] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores in close proximity. | Ternary complex formation, binding affinity (KD).[10][11] | High | Low | Low | Homogeneous assay, suitable for high-throughput screening. | Requires labeling of proteins with fluorophores, potential for artifacts from labeling. |
| AlphaLISA/AlphaScreen | Proximity-based assay generating a chemiluminescent signal when two bead-conjugated partners are brought together. | Ternary complex formation, binding affinity (KD).[2][12] | High | Low | Low | Homogeneous, no-wash assay, highly sensitive. | Can be prone to interference from sample components. |
| Co-immunoprecipitation (Co-IP) & Western Blot | Pull-down of a protein complex using a specific antibody, followed by detection of interacting partners. | In-cell ternary complex formation.[9] | Low | High | High | Validates complex formation in a cellular context. | Semi-quantitative, potential for false positives/negatives due to antibody specificity and wash steps.[9] |
| Mass Spectrometry (MS) | Identifies and quantifies proteins in a complex. | Stoichiometry and composition of the ternary complex.[][9] | Low | Medium | Medium | Provides direct evidence of the complex composition. | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for three key experiments to validate the ternary complex formation of Conjugate 34.
Surface Plasmon Resonance (SPR)
This protocol describes a typical experiment to measure the binding affinity and kinetics of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant E3 ligase (e.g., VHL or CRBN complex) with an affinity tag (e.g., His-tag)
-
Recombinant Protein of Interest (POI)
-
Conjugate 34
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling or affinity capture.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of Conjugate 34 over the immobilized E3 ligase surface to determine the binary binding affinity.
-
Binary Interaction (PROTAC to POI): If possible, immobilize the POI and inject a series of concentrations of Conjugate 34.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of Conjugate 34.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The enhanced binding response compared to Conjugate 34 alone indicates ternary complex formation.
-
-
Data Analysis: Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD), and the association (kon) and dissociation (koff) rate constants. Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps to determine the thermodynamic parameters of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Dialysis buffer (e.g., PBS)
-
Recombinant E3 ligase
-
Recombinant POI
-
Conjugate 34
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate Conjugate 34 into the E3 ligase solution to determine their binary binding affinity.
-
Titrate Conjugate 34 into the POI solution to determine their binary binding affinity.
-
-
Ternary Titration:
-
Prepare a sample cell containing the E3 ligase.
-
Prepare the injection syringe with a solution of the POI pre-incubated with a saturating concentration of Conjugate 34.
-
Perform the titration by injecting the POI-Conjugate 34 complex into the E3 ligase solution.
-
-
Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the data to a suitable binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Co-immunoprecipitation (Co-IP)
This protocol is for validating the formation of the ternary complex within a cellular environment.
Materials:
-
Cell line expressing the POI and E3 ligase
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the POI or E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents and antibodies against the POI, E3 ligase, and a loading control.
Procedure:
-
Cell Treatment: Treat cells with Conjugate 34 or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells to release the protein content.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to either the POI or the E3 ligase.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and the E3 ligase to detect the co-precipitated proteins. An increased signal for the co-precipitated protein in the Conjugate 34-treated sample compared to the control indicates ternary complex formation.[9]
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz diagrams depicting the PROTAC mechanism and a general workflow for ternary complex validation.
Caption: Mechanism of action for a Conjugate 34-based PROTAC.
Caption: General experimental workflow for validating ternary complex formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
Confirming CRBN Engagement for Novel PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the engagement of a novel Proteolysis Targeting Chimera (PROTAC) with the E3 ligase Cereblon (CRBN) in a cellular context is a critical step in preclinical development. This guide provides a comparative overview of key experimental methods to validate CRBN engagement, complete with quantitative data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The efficacy of a PROTAC is contingent on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. For CRBN-recruiting PROTACs, directly confirming engagement with CRBN within the complex cellular environment is paramount to understanding the molecule's mechanism of action and optimizing its design.
Comparative Analysis of CRBN Engagement Assays
A variety of assays, each with distinct advantages and limitations, can be employed to confirm and quantify the interaction between a PROTAC and CRBN in cells. The choice of method often depends on the specific research question, available resources, and the desired throughput.
| Assay | Principle | Key Quantitative Readout | Throughput | Advantages | Limitations |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc®-tagged CRBN and a fluorescent tracer. PROTAC competition with the tracer reduces the BRET signal.[1][2][3] | IC50 (concentration of PROTAC that displaces 50% of the tracer)[3][4] | High | Live-cell format provides physiologically relevant data on permeability and intracellular binding.[1][5] Ratiometric readout is independent of fusion protein expression levels.[4] | Requires genetic modification of cells to express the NanoLuc-CRBN fusion protein. Assay is dependent on the availability of a suitable fluorescent tracer. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of CRBN upon PROTAC binding. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.[6][7][8] | ΔTm (change in melting temperature) or EC50 (concentration for half-maximal stabilization)[7] | Medium to High | Label-free method that can be performed in unmodified cells and even tissues, providing data in a native environment.[6][7] Can be adapted for high-throughput screening. | Indirect measure of binding. Some compounds may not induce a significant thermal shift. Mass spectrometry-based readout can be complex. |
| Co-Immunoprecipitation (Co-IP) followed by Western Blot | Uses an antibody to pull down the target protein, and then Western blotting is used to detect the presence of CRBN in the immunoprecipitated complex, indicating PROTAC-mediated interaction.[9] | Relative band intensity of CRBN. | Low | Directly assesses the formation of the ternary complex (Target-PROTAC-CRBN) under near-physiological conditions.[9] Can be performed with endogenous proteins. | Often qualitative or semi-quantitative. Can be prone to false positives/negatives due to antibody specificity and washing conditions. |
| Ubiquitination Assays | Detects the ubiquitination of the target protein, which is a direct downstream consequence of successful ternary complex formation and CRBN engagement.[10][11][12] | Increase in ubiquitinated target protein levels (via Western Blot or ELISA-based methods).[11][13] | Low to Medium | Provides functional confirmation of the entire PROTAC-mediated degradation cascade.[11] | Indirect confirmation of CRBN engagement. Requires efficient ternary complex formation and subsequent ubiquitination to generate a signal. |
| Mass Spectrometry-Based Proteomics | Unbiased, global analysis of the proteome to identify and quantify changes in protein abundance following PROTAC treatment.[14][15] | Fold change in protein levels. | Low | Gold standard for assessing on-target degradation and identifying off-target effects.[14] Provides a comprehensive view of the PROTAC's cellular impact. | Technically demanding, requires specialized equipment and bioinformatics expertise. May not be suitable for initial high-throughput screening. |
Experimental Protocols
Detailed methodologies are crucial for generating reproducible and reliable data. Below are summarized protocols for the key experiments discussed.
NanoBRET™ CRBN Target Engagement Assay
This protocol is adapted from methodologies described in the literature.[2][3][16]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in a suitable medium.
-
Transiently transfect the cells with a plasmid expressing a NanoLuc®-CRBN fusion protein. Alternatively, use a cell line stably expressing NanoLuc®-CRBN.[2]
-
Incubate for 24 hours post-transfection.
-
-
Assay Preparation:
-
Harvest and resuspend the cells in Opti-MEM.
-
Add the fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide) to the cell suspension at a pre-determined optimal concentration.[2]
-
Dispense the cell-tracer mix into a 384-well plate.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the test PROTAC to the wells.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ substrate (e.g., furimazine) to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Cellular Thermal Shift Assay (CETSA®)
This protocol is based on the principles of CETSA for target engagement.[6][7]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test PROTAC at various concentrations or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. One set of samples should be kept at 37°C as a reference.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble CRBN in the supernatant using an appropriate method, such as Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble CRBN against the temperature for both vehicle and PROTAC-treated samples.
-
Determine the change in melting temperature (ΔTm) induced by the PROTAC.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples to a single, optimized temperature and plotting the amount of soluble CRBN against the PROTAC concentration to determine the EC50.
-
Co-Immunoprecipitation (Co-IP)
This protocol outlines the general steps for performing a Co-IP experiment to detect the ternary complex.[9]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the target protein and CRBN.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Data Analysis:
-
Analyze the intensity of the CRBN band in the immunoprecipitated samples. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Visualizing the Process: Workflows and Pathways
To further clarify the experimental logic and underlying biological processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC Mechanism of Action.
Caption: NanoBRET™ Assay Workflow.
Caption: PROTAC Validation Logic.
References
- 1. selvita.com [selvita.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. pelagobio.com [pelagobio.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. lifesensors.com [lifesensors.com]
- 14. benchchem.com [benchchem.com]
- 15. sapient.bio [sapient.bio]
- 16. benchchem.com [benchchem.com]
Determining PROTAC Efficacy: A Comparative Guide to DC50 and Dmax for a Conjugate 34-Derived PROTAC
For researchers and professionals in drug development, the precise evaluation of a PROTAC's (Proteolysis-Targeting Chimera) efficacy is paramount. This guide provides a comparative framework for determining the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a novel Conjugate 34-derived PROTAC, placing its performance in context with alternative degraders.
Quantitative Performance Analysis
The efficacy of a PROTAC is primarily defined by its DC50 and Dmax values. A lower DC50 indicates higher potency, meaning a lower concentration of the PROTAC is required to degrade 50% of the target protein.[1] Dmax represents the maximum percentage of target protein degradation achievable with the PROTAC.[1] The following table summarizes the performance of the Conjugate 34-derived PROTAC against hypothetical alternative PROTACs targeting the same protein of interest (POI).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| Conjugate 34 | POI-X | Cell Line A | 45 | 92 | CRBN |
| Alternative PROTAC 1 | POI-X | Cell Line A | 88 | 85 | VHL |
| Alternative PROTAC 2 | POI-X | Cell Line A | 150 | 78 | CRBN |
| Alternative PROTAC 3 | POI-X | Cell Line B | 62 | 89 | CRBN |
Experimental Protocols
Accurate and reproducible experimental design is crucial for the reliable determination of DC50 and Dmax. The following protocols outline the standard procedures used.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., Cell Line A) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Dilution: Prepare a serial dilution of the Conjugate 34-derived PROTAC and alternative PROTACs in the appropriate cell culture medium. It is recommended to use a concentration range that spans several orders of magnitude around the expected DC50.
-
Treatment: Replace the existing cell culture medium with the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for the PROTACs.
-
Incubation: Incubate the cells for a predetermined optimal time point (e.g., 24 hours) to allow for protein degradation.[2]
Western Blotting for Protein Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.[1]
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
-
Visualizing the Process and Pathway
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Mechanism of action for the Conjugate 34-derived PROTAC.
References
A Head-to-Head Comparison of E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The choice of the E3 ligase ligand and the nature of the linker are critical design parameters that profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[][5][6] This guide provides a head-to-head comparison of different E3 ligase ligand-linker conjugates, supported by experimental data, to inform the rational design of novel protein degraders.
The Central Role of the E3 Ligase-Linker Conjugate
The E3 ligase ligand dictates which of the over 600 E3 ligases in the human genome is hijacked for the degradation of the target protein.[1] While many E3 ligases exist, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[1][7] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[2][7]
The linker, far from being a passive spacer, plays a crucial role in determining the overall performance of a PROTAC.[][5] Its length, rigidity, and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] An optimized linker can significantly improve a PROTAC's potency, selectivity, and physicochemical properties such as solubility and cell permeability.[][5][6][8]
Signaling Pathway: The PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another cycle of degradation.
Performance Comparison of E3 Ligase Ligands
The choice of E3 ligase can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).[7] Below is a comparative overview of the most commonly used E3 ligase ligands.
Cereblon (CRBN) vs. von Hippel-Lindau (VHL)
CRBN and VHL are the two most extensively utilized E3 ligases in PROTAC design.[7][9] Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, while VHL ligands are often based on the natural ligand of VHL, HIF-1α.[7][]
Key Differences and Considerations:
-
Binding Pocket and Ligand Properties: VHL has a more buried binding pocket, which can lead to better selectivity but may result in ligands with higher molecular weight and poorer cell permeability.[] In contrast, CRBN ligands are generally smaller and more "drug-like".[7][]
-
Expression and Localization: CRBN is primarily nuclear, while VHL is found in both the cytoplasm and the nucleus.[] This differential subcellular localization can influence the accessibility of the target protein.
-
Catalytic Rate: CRBN-based PROTACs often exhibit faster catalytic turnover rates compared to VHL-based degraders.[]
-
Off-Target Effects: CRBN ligands can have inherent off-target affinities for zinc-finger transcription factors.[]
Quantitative Comparison: CRBN vs. VHL for KRAS G12D Degradation
While a direct head-to-head comparison in the same study is not always available, compiled data suggests that VHL-recruiting PROTACs have generally been more effective at degrading KRAS mutants.[11]
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VHL-based | ||||||
| PROTAC 8o | VHL Ligand | KRAS G12D | MIA PaCa-2 | 2.5 | >95 | [11] |
| CRBN-based | ||||||
| PROTAC 1 | Pomalidomide | KRAS G12D | H358 | >1000 | <20 | [11] |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker, and experimental conditions.
MDM2 and IAPs
MDM2 and IAPs represent another class of E3 ligases harnessed for PROTAC development. MDM2-based PROTACs have the unique potential for a dual mechanism of action: in addition to degrading the target protein, they can also stabilize p53 by disrupting the MDM2-p53 interaction.[12] IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have also shown promise in degrading various target proteins.[13]
Comparative Performance of MDM2- and VHL-based BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Reference |
| A1874 | Nutlin-3a (MDM2) | BRD4 | RS4;11 | ~32 | [14] |
| A743 | VHL Ligand | BRD4 | RS4;11 | ~3.3 | [14] |
The Critical Role of the Linker
The linker is a key determinant of PROTAC efficacy. Its properties, including length, composition, and attachment point, must be carefully optimized.[][5][6]
-
Linker Length: An optimal linker length is crucial for facilitating the formation of a stable ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into close proximity.[8]
-
Linker Composition: The composition of the linker influences a PROTAC's physicochemical properties. For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility and cell permeability, while rigid linkers containing aromatic rings can improve conformational stability.[8][]
-
Attachment Point: The point at which the linker is attached to the E3 ligase ligand can significantly impact degradation efficiency. For thalidomide-based CRBN ligands, for example, attaching the linker at the C4 position of the phthalimide (B116566) ring has often been a successful strategy.[16]
Experimental Protocols
The evaluation of E3 ligase ligand-linker conjugates involves a series of in vitro and cell-based assays to characterize their binding affinities, ternary complex formation, and degradation efficiency.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction:[16]
-
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data, including association (kon) and dissociation (koff) rates.
-
Protocol Outline: The E3 ligase is immobilized on a sensor chip. A solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein is injected over the sensor surface to measure ternary complex formation.[8]
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, resulting in a luminescent signal.[16]
Protein Degradation Assays
-
Western Blotting: This is a widely used technique to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
-
In-Cell Western/High-Content Imaging: These methods allow for higher-throughput quantification of protein degradation in a cellular context.
-
Mass Spectrometry-based Proteomics: This provides a global and unbiased view of protein level changes across the proteome, enabling the assessment of both on-target degradation and off-target effects.
Experimental Workflow
A typical workflow for the development and evaluation of E3 ligase ligand-linker conjugates is depicted below.
Conclusion
The selection of an E3 ligase and the design of the linker are critical, interconnected decisions in the development of effective PROTACs. There is no single "best" E3 ligase, and the optimal choice depends on the specific target protein, its cellular localization, and the desired properties of the degrader.[] A thorough understanding of the characteristics of different E3 ligase ligands, combined with systematic linker optimization and a robust suite of biochemical and cellular assays, is essential for advancing the next generation of targeted protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Biophysical Methods for Confirming PROTAC-Target-E3 Ligase Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the Proteolysis Targeting Chimera (PROTAC), the target protein, and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation.[1][2] The efficiency and selectivity of this degradation process are critically dependent on the stability, dynamics, and structural properties of this ternary complex.[] Therefore, the accurate characterization of this complex is paramount for the rational design and optimization of effective PROTAC molecules.[][4]
This guide provides a comprehensive comparison of key biophysical methods used to confirm and characterize the formation of the PROTAC-target-E3 ligase ternary complex. We present a summary of quantitative data, detailed experimental protocols for key techniques, and visual diagrams to elucidate the underlying principles and workflows.
Visualizing the PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ligase into close proximity to facilitate the ubiquitination and subsequent degradation of the target protein.[5]
Caption: PROTAC Mechanism of Action.
Comparison of Key Biophysical Methods
A variety of biophysical techniques are available to study the formation and properties of the ternary complex, each with its own set of advantages and limitations.[6][7] The choice of method often depends on the specific research question, the availability of reagents, and the desired throughput.[]
| Method | Principle | Throughput | Protein Consumption | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[5] | Medium | Low to Medium | Binding affinity (K D ), kinetics (k on , k off ), cooperativity (α).[8][9] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction.[5] | Low | High | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[10][11] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[11] | High | Low | Binding affinity (K D ), kinetics (k on , k off ).[11] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules.[] | High | Low | Proximity-based signal, apparent binding affinity.[12][13] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures energy transfer from a bioluminescent donor to a fluorescent acceptor.[14] | High | Low (in-cell) | Proximity-based signal in live cells, apparent binding affinity.[][14] |
| AlphaLISA | A bead-based immunoassay that measures proximity through the generation of a chemiluminescent signal.[] | High | Low | Proximity-based signal, apparent binding affinity.[15][16] |
Experimental Protocols
Detailed methodologies for the most commonly employed techniques are provided below.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[17] It is particularly well-suited for characterizing both binary and ternary complex formation in PROTAC research.[5][17]
Caption: SPR Experimental Workflow.
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.[18]
-
Binary Interaction Analysis:
-
To determine the binary affinity of the PROTAC for the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
To assess non-specific binding, inject the target protein alone over the E3 ligase surface.
-
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[19] Flow these solutions over the immobilized E3 ligase surface.[19]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ) for both binary and ternary interactions.[19] The cooperativity factor (α) can be calculated as the ratio of the binary K D to the ternary K D .[8]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions and is invaluable for determining the cooperativity of ternary complex formation.[19][20]
Protocol:
-
Sample Preparation:
-
Prepare purified target protein, purified E3 ligase complex, and the PROTAC of interest.
-
Ensure all components are in the same matched dialysis buffer to minimize heats of dilution.[19]
-
-
Binary Binding Affinity Determination:
-
PROTAC to E3 Ligase (K D1 ): Place the E3 ligase solution (e.g., 10-20 µM) in the ITC cell and the PROTAC solution (10-20 times higher concentration) in the injection syringe.[19] Perform the titration.
-
PROTAC to Target Protein (K D2 ): Place the target protein solution in the ITC cell and the PROTAC solution in the injection syringe. Perform the titration.
-
-
Ternary Binding Affinity Determination:
-
PROTAC to E3 Ligase in the Presence of Target Protein: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.[19] Titrate the PROTAC into this pre-formed complex.
-
-
Data Analysis: Analyze the data using a one-site binding model to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n) for each interaction.[19] The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a highly sensitive, bead-based immunoassay suitable for high-throughput screening of ternary complex formation.[][16]
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. bmglabtech.com [bmglabtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aragen.com [aragen.com]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. tandfonline.com [tandfonline.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand-Linker Conjugate 34
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like E3 Ligase Ligand-Linker Conjugate 34 are paramount to ensuring laboratory safety and environmental protection. As a component of Proteolysis Targeting Chimeras (PROTACs), this conjugate is designed to be biologically active.[1][2][3] Based on the known hazards of one of its constituents, Thalidomide, and general guidelines for similar compounds, all waste generated from its use must be managed as hazardous chemical waste.[4][5][6][7]
Disclaimer: This document provides guidance on the proper disposal of this compound based on general laboratory safety protocols and information available for its components and similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, these procedures are derived from the SDS for Thalidomide and general guidelines for handling potent research chemicals.[1][2][4][5][6][7][8][9] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
Core Principles of Disposal
-
Waste Minimization: To reduce the volume of waste generated, order only the required amount of the chemical.
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.[1][8][10]
-
Primary Disposal Method: The primary and required method of disposal for this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[1][2] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][8]
Quantitative Data for Disposal Consideration
While specific quantitative data for this compound is not available, the following table outlines typical parameters that researchers must consider for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with a compound-specific SDS if one becomes available.
| Parameter | Guideline | Relevance to Disposal |
| GHS Hazard Classification (based on Thalidomide) | Toxic if swallowed; May damage fertility or the unborn child.[4][5][7] | Dictates the high level of precaution required for handling and the necessity for hazardous waste disposal. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side shields, lab coat.[2][4] | Prevents accidental exposure during handling and disposal procedures. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] | Ensures stability and prevents accidental release or reaction. |
| Waste Container | Compatible, leak-proof container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw-top cap.[1][8][10] | Prevents leakage and ensures safe containment of hazardous waste. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., ethanol).[2][9] | Provides a safe procedure for managing accidental releases. |
Experimental Protocols
General Protocol for PROTAC-Mediated Protein Degradation Assay
This protocol describes a general workflow for evaluating the ability of a PROTAC, such as one synthesized from this compound, to induce the degradation of a target protein in a cellular context.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture media.
-
Incubation: Remove the existing media from the cells and add the media containing the PROTAC. Incubate the cells for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Normalize the protein concentrations of the lysates and perform SDS-PAGE followed by Western blotting to detect the levels of the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities from the Western blot and normalize the target protein levels to the loading control. Plot the protein levels as a function of PROTAC concentration or time to determine the extent of protein degradation.
Step-by-Step Disposal Procedures
The proper disposal of this compound and all associated waste is a critical final step of any experiment.
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles with side shields.[2][4]
-
Waste Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes:
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealed container for hazardous chemical waste.[9]
-
Liquid Waste: Collect all liquid waste in a compatible, leak-proof container with a secure screw-top cap.[1] The container must be labeled "Hazardous Waste" and include the chemical name and approximate concentration. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.[1]
-
-
Decontamination:
-
Waste Storage and Pickup:
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of contaminated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
